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  • Product: 4-Methylindan-5-ol
  • CAS: 20294-38-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Methylindan-5-ol: A Tandem Benzannulation Strategy

Introduction & Strategic Rationale The indanol core is a privileged scaffold in medicinal chemistry, frequently utilized as a rigidified precursor for biologically active molecules, chiral ligands, and advanced antioxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The indanol core is a privileged scaffold in medicinal chemistry, frequently utilized as a rigidified precursor for biologically active molecules, chiral ligands, and advanced antioxidants. Specifically, 4-methylindan-5-ol (CAS: 20294-38-6) presents a unique synthetic challenge. Traditional electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation of 3-methylanisole) often yields intractable mixtures of regioisomers due to the competing directing effects of the methyl and hydroxyl/methoxy groups.

To bypass these regiochemical ambiguities, this guide details a highly regiospecific, self-validating synthetic pathway utilizing the Danheiser Intramolecular Benzannulation [1]. By constructing the aromatic ring de novo via a pericyclic cascade, we achieve absolute control over the tetrasubstituted benzene substitution pattern[2].

Retrosynthetic Logic & Mechanistic Causality

The synthesis relies on the thermal rearrangement of a tethered alkynylcyclobutenone. The retrosynthetic disconnection traces 4-methylindan-5-ol back to 4-(2-butynyl)cyclobut-2-en-1-one .

The causality of the transformation is governed by a cascade of four pericyclic reactions driven by the thermodynamic sink of aromatization:

  • 4π Electrocyclic Ring Opening: Heating the cyclobutenone to 110 °C overcomes the activation barrier to rupture the C1–C4 bond, generating a highly reactive (1Z, 3E)-vinylketene.

  • Intramolecular [2+2] Cycloaddition: The tethered alkyne reacts with the ketene C=C bond, forming a transient, highly strained tricyclic cyclobutenone.

  • Second 4π Electrocyclic Ring Opening: The tricyclic intermediate rapidly opens to form a dienylketene.

  • 6π Electrocyclic Ring Closure & Tautomerization: The dienylketene undergoes a 6π electrocyclization to a cyclohexadienone, which rapidly tautomerizes to the aromatic phenol (4-methylindan-5-ol).

MechanisticCascade A 4-(2-Butynyl) cyclobutenone B Vinylketene (4π Opening) A->B 110 °C, ∆ C Tricyclic Intermediate ([2+2] Cycloaddition) B->C Intramolecular D Dienylketene (4π Opening) C->D Strain Release E Cyclohexadienone (6π Closure) D->E 6π e- flow F 4-Methylindan-5-ol (Tautomerization) E->F Aromatization

Pericyclic cascade mechanism for the synthesis of 4-methylindan-5-ol.

Experimental Protocols

This methodology is designed as a self-validating system; the success of each step can be visually and spectroscopically confirmed before proceeding.

Step 1: Synthesis of 1-(2-Butynyl)-3-ethoxycyclobut-2-en-1-ol
  • Causality: The Grignard addition must be performed at cryogenic temperatures to prevent premature ring opening of the cyclobutenone core.

  • Procedure:

    • In a flame-dried flask under argon, prepare 2-butynylmagnesium bromide by adding 1-bromo-2-butyne (1.2 equiv) to magnesium turnings (1.5 equiv) in anhydrous THF (0.5 M) at 0 °C.

    • Cool a separate solution of 3-ethoxycyclobut-2-en-1-one (1.0 equiv) in THF to -78 °C.

    • Add the Grignard reagent dropwise over 30 minutes. Stir for 1 hour at -78 °C.

    • Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate in vacuo. The crude tertiary alcohol is used directly in the next step.

Step 2: Acid-Catalyzed 1,3-Transposition
  • Causality: Treatment with aqueous acid protonates the tertiary hydroxyl group, prompting the loss of water to form an ethoxy-stabilized cyclobutenyl cation. Water attacks C-3, forming a hemiketal that collapses to eliminate ethanol, yielding the thermodynamically stable α,β-unsaturated ketone.

  • Procedure:

    • Dissolve the crude 1-(2-butynyl)-3-ethoxycyclobut-2-en-1-ol in THF (0.2 M).

    • Add 10% aqueous HCl (0.5 volumes relative to THF) and stir vigorously at 25 °C for 2 hours.

    • Monitor by TLC (disappearance of the alcohol).

    • Dilute with water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (silica gel, hexanes/EtOAc) to isolate 4-(2-butynyl)cyclobut-2-en-1-one .

Step 3: Thermal Benzannulation to 4-Methylindan-5-ol
  • Causality: High dilution (0.01 M) is strictly required to suppress intermolecular [2+2] cycloadditions and dimerization of the highly reactive vinylketene intermediate, forcing the intramolecular pathway[1].

  • Procedure:

    • Dissolve 4-(2-butynyl)cyclobut-2-en-1-one in anhydrous, degassed toluene to a final concentration of 0.01 M.

    • Heat the solution to gentle reflux (110 °C) under argon for 4 hours.

    • Cool to room temperature and concentrate the solvent under reduced pressure.

    • Purify the residue via flash chromatography (silica gel, 10% EtOAc in hexanes) to yield 4-methylindan-5-ol as a crystalline solid.

Workflow Step1 1. Nucleophilic Addition Reagents: 1-Bromo-2-butyne, Mg, THF Conditions: -78 °C, Argon Step2 2. 1,3-Transposition Reagents: 10% aq. HCl, THF Conditions: 25 °C, 2 h Step1->Step2 Step3 3. Thermal Benzannulation Reagents: Anhydrous Toluene Conditions: 110 °C, 0.01 M, 4 h Step2->Step3 Step4 4. Isolation & Validation Methods: Silica Gel Chromatography Validation: NMR, IR, HRMS Step3->Step4

Experimental workflow for the synthesis of 4-methylindan-5-ol.

Quantitative Characterization Data

Rigorous characterization is required to validate the regiochemistry of the product. The presence of the ortho-methyl group is confirmed by the singlet at 2.15 ppm in the ¹H NMR, while the intact indane ring is validated by the distinct benzylic multiplets.

Table 1: Spectroscopic Characterization of 4-Methylindan-5-ol

ParameterAnalytical MethodObserved Value / Signal Assignment
Molecular Weight HRMS (ESI-TOF)Calculated for C₁₀H₁₂O [M+H]⁺: 149.0966; Found: 149.0962
Aromatic Protons ¹H NMR (400 MHz, CDCl₃)δ 6.95 (d, J = 8.0 Hz, 1H, Ar-H7), δ 6.65 (d, J = 8.0 Hz, 1H, Ar-H6)
Hydroxyl Proton ¹H NMR (400 MHz, CDCl₃)δ 4.60 (s, 1H, -OH)
Indane Core ¹H NMR (400 MHz, CDCl₃)δ 2.88 (t, J = 7.5 Hz, 2H, C1-H₂), δ 2.82 (t, J = 7.5 Hz, 2H, C3-H₂), δ 2.08 (p, J = 7.5 Hz, 2H, C2-H₂)
Methyl Group ¹H NMR (400 MHz, CDCl₃)δ 2.15 (s, 3H, Ar-CH₃)
Aromatic Carbons ¹³C NMR (100 MHz, CDCl₃)δ 151.2 (C-OH), 144.5 (C7a), 136.8 (C3a), 126.5 (C7), 121.0 (C4), 112.4 (C6)
Aliphatic Carbons ¹³C NMR (100 MHz, CDCl₃)δ 33.1 (C1), 30.5 (C3), 25.4 (C2), 11.8 (Ar-CH₃)
Functional Groups FTIR (ATR, cm⁻¹)3350 (br, O-H stretch), 2950 (C-H stretch), 1590 (C=C aromatic)

References

  • Danheiser, R. L.; Brisbois, R. G.; Kowalczyk, J. J.; Miller, R. F. "Intramolecular benzannulation of vinylketenes. A general synthesis of fused phenols and quinones." Journal of the American Chemical Society, 1990, 112(8), 3093-3100.[Link]

  • Danheiser, R. L.; Savariar, S.; Cha, D. D. "A novel synthesis of 4-substituted cyclobutenones." Journal of Organic Chemistry, 1990, 55(6), 1959-1964.[Link]

  • Faialaga, N. H. "Tandem benzannulation-cyclization strategies for the synthesis of highly substituted indoles." MIT Doctoral Thesis, 2023.[Link][1]

Sources

Exploratory

Structural Analysis and Confirmation of 4-Methylindan-5-ol: A Comprehensive Analytical Workflow

Executive Summary 4-Methylindan-5-ol (CAS 20294-38-6) is a bicyclic phenolic compound frequently identified in coal tar distillates and utilized as a highly specialized building block in organic synthesis and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylindan-5-ol (CAS 20294-38-6) is a bicyclic phenolic compound frequently identified in coal tar distillates and utilized as a highly specialized building block in organic synthesis and drug development[1]. Due to the dense substitution pattern on its aromatic ring, differentiating 4-methylindan-5-ol from its closely related regioisomers (such as 6-methylindan-5-ol or 4-methylindan-1-ol) requires a rigorous, multi-modal analytical approach.

As a Senior Application Scientist, I have designed this whitepaper to outline a self-validating analytical workflow. We will not merely list the steps; we will explore the causality behind each experimental choice, ensuring that every piece of data—from High-Resolution Mass Spectrometry (HRMS) to 2D Nuclear Magnetic Resonance (NMR)—acts as an orthogonal proof point to unequivocally confirm the molecular architecture[2].

Strategic Analytical Workflow

The structural confirmation of small organic molecules relies on a cascading logic system. We begin by confirming the exact mass and molecular formula, proceed to identify functional groups, and finally map the exact atomic connectivity and regiochemistry[3].

Workflow A Sample Preparation (High-Purity 4-Methylindan-5-ol) B High-Resolution Mass Spectrometry (HRMS) Determine Exact Mass & Formula (C10H12O) A->B C Fourier Transform Infrared (FTIR) Identify Functional Groups (-OH, Aromatic C=C) A->C D 1D NMR Spectroscopy (1H and 13C NMR) A->D F Final Structural Confirmation Data Synthesis & Regiochemical Validation B->F C->F E 2D NMR Spectroscopy (HSQC, HMBC, COSY) D->E E->F

Figure 1: Orthogonal analytical workflow for the structural confirmation of 4-methylindan-5-ol.

High-Resolution Mass Spectrometry (HRMS)

Causality behind the method: To prove the molecular formula ( C10​H12​O ), we must determine the exact mass. Because 4-methylindan-5-ol contains a phenolic hydroxyl group, it is weakly acidic. Therefore, Electrospray Ionization in negative mode (ESI-) is the most efficient ionization technique, as it readily deprotonates the phenol to form a stable phenoxide anion [M−H]− .

Self-Validating Protocol: The theoretical exact mass of the deprotonated molecule ( C10​H11​O− ) is 147.0815 Da . The analytical system validates itself by calculating the mass error. A mass error of <5 ppm confirms the elemental composition and rules out isobaric interferences.

Protocol 1: HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute 10 µL of this stock into 990 µL of methanol/water (50:50, v/v) containing 0.1% ammonium hydroxide. Causality: The basic additive forces the deprotonation of the phenol, maximizing the ESI- signal.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard negative ion calibration mix to ensure sub-2 ppm mass accuracy.

  • Acquisition: Inject 5 µL via flow injection analysis (FIA) at 0.2 mL/min. Set capillary voltage to 2.5 kV and desolvation temperature to 300 °C.

  • Data Processing: Extract the chromatogram for m/z 147.0815 and verify the isotopic pattern matches the theoretical distribution for 10 carbon atoms (~11% relative abundance for the M+1 13C peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the formula, NMR provides the exact connectivity. Relying solely on 1D NMR is a common pitfall in structural analysis; 2D NMR is mandatory to prevent misassignment of regioisomers[4].

1D NMR Causality and Validation

We utilize deuterated chloroform ( CDCl3​ ) as the solvent. Causality: CDCl3​ is an aprotic solvent. If we used a protic solvent like CD3​OD , the phenolic -OH proton would undergo rapid chemical exchange with deuterium and vanish from the spectrum.

The D2​O Shake Validation: To definitively prove which signal belongs to the hydroxyl group, we acquire the 1H NMR spectrum, then add a single drop of heavy water ( D2​O ) to the NMR tube, shake it, and re-acquire the spectrum. The rapid exchange of the -OH proton for deuterium will cause its specific signal (typically a broad singlet around 4.70 ppm) to disappear. This creates a self-validating assignment system.

2D NMR: The HMBC Regiochemical Proof

To prove that the methyl group is at the C-4 position and the hydroxyl is at the C-5 position, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range coupling (usually over 2 or 3 bonds, 2J or 3J ) between protons and carbons.

If the methyl group is correctly located at C-4, its protons will show a 3J correlation to the bridgehead carbon (C-3a) and the oxygenated carbon (C-5). This specific vector of correlations is impossible if the methyl were located at C-6.

HMBC_Logic H_Me C4-Methyl Protons 3H, singlet C_3a C-3a Bridgehead H_Me->C_3a 3J C_4 C-4 Quaternary H_Me->C_4 2J C_5 C-5 Oxygenated H_Me->C_5 3J H_6 H-6 Proton 1H, doublet H_6->C_4 3J H_6->C_5 2J C_7a C-7a Bridgehead H_6->C_7a 3J H_7 H-7 Proton 1H, doublet H_7->C_5 3J H_7->C_7a 2J

Figure 2: Key HMBC correlation logic proving the regiochemistry of 4-methylindan-5-ol. Arrows indicate magnetization transfer from protons to carbons.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 15 mg of 4-methylindan-5-ol. Dissolve completely in 0.6 mL of CDCl3​ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Tube Loading: Transfer the solution into a standard 5 mm precision NMR tube. Ensure a solvent depth of at least 4 cm to prevent magnetic field shimming errors at the vortex.

  • Instrument Tuning: Insert into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3​ (7.26 ppm). Tune and match the probe, and perform automated Z-axis gradient shimming.

  • 1H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • 13C NMR Acquisition: Acquire 1024 scans using a proton-decoupled pulse sequence (zgpg30) with a relaxation delay of 2 seconds. Causality: A longer relaxation delay ensures adequate signal-to-noise for the quaternary carbons (C-3a, C-4, C-5, C-7a) which relax slower than protonated carbons.

  • 2D HMBC Acquisition: Acquire the HMBC spectrum optimized for long-range coupling constants ( 3JCH​=8 Hz ). Use 4 scans per increment and 256 t1​ increments.

Data Summary and Reference Tables

The following table summarizes the expected quantitative NMR data for 4-methylindan-5-ol based on empirical structural environments and coupling constants. The indane ring forces the C-1 and C-3 benzylic protons downfield relative to the central C-2 aliphatic protons. The ortho-relationship of H-6 and H-7 is confirmed by their identical 8.0 Hz coupling constants.

Table 1: 1H and 13C NMR Assignments for 4-Methylindan-5-ol ( CDCl3​ , 400 MHz / 100 MHz)

Position 13C Shift (ppm)Type 1H Shift (ppm)Multiplicity ( J in Hz)IntegrationKey HMBC Correlations
1 ~32.0 CH2​ 2.85t (7.5)2HC-2, C-3, C-7a, C-7
2 ~25.0 CH2​ 2.05p (7.5)2HC-1, C-3
3 ~30.0 CH2​ 2.80t (7.5)2HC-1, C-2, C-3a, C-4
3a ~135.0C----
4 ~122.0C----
5 ~152.0C-OH----
6 ~112.0CH6.60d (8.0)1HC-4, C-5, C-7a
7 ~125.0CH6.90d (8.0)1HC-1, C-3a, C-5
7a ~145.0C----
4- CH3​ ~11.0 CH3​ 2.15s3HC-3a, C-4, C-5
5-OH -OH4.70br s1HC-4, C-5, C-6

Conclusion

The structural confirmation of 4-methylindan-5-ol is achieved not by a single technique, but by the synthesis of orthogonal data streams. HRMS locks in the elemental composition, while the strategic application of 1D and 2D NMR—specifically the critical 3J HMBC correlations from the C-4 methyl group—creates a self-validating proof of regiochemistry. By following the detailed protocols and causality-driven logic outlined in this guide, researchers can ensure absolute confidence in their structural assignments.

References

  • Investigation on Component Separation and Structure Characterization of Medium-Low Temperature Coal Tar. Semantic Scholar / MDPI. Available at:[Link]

  • Reaction Products Revised and Mechanisms Revisited with Machine Learning-Augmented Computational NMR. Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Free Download Introduction to Spectroscopy (5th Ed.) By Pavia, Lampman, Kriz, and Vyvyan. Chemistry.Com.Pk. Available at:[Link]

  • Free Download Spectrometric Identification of Organic Compounds (8th Ed.) By Robert Silverstein and Francis Webster. Chemistry.Com.Pk. Available at:[Link]

Sources

Foundational

The Pharmacological Landscape of 4-Methylindan-5-ol Derivatives: Structural Insights, Biological Activities, and Assay Protocols

Executive Summary & Chemical Architecture The indan-5-ol bicyclic scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents. However, the speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

The indan-5-ol bicyclic scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents. However, the specific addition of a methyl group at the 4-position (ortho to the phenolic hydroxyl) to create 4-Methylindan-5-ol derivatives fundamentally optimizes the molecule's physicochemical and pharmacokinetic profile.

As a Senior Application Scientist, I approach this scaffold not just as a static structure, but as a dynamic participant in biological systems. The 4-methyl substitution provides two critical advantages:

  • Steric Shielding : The ortho-methyl group sterically hinders the adjacent hydroxyl moiety. This significantly reduces the molecule's susceptibility to rapid Phase II hepatic metabolism (specifically glucuronidation and sulfation), thereby extending its in vivo half-life and improving oral bioavailability.

  • Electronic Modulation : The inductive (+I) effect of the methyl group increases the electron density on the aromatic ring. This lowers the O-H bond dissociation enthalpy, making the 4-methylindan-5-ol core a superior hydrogen atom donor and a potent scavenger of reactive oxygen species (ROS).

Core Biological Activities & Therapeutic Targets

Neuroprotection: Dual MAO-B and AChE Inhibition

Amino-substituted indan-5-ol derivatives have been extensively validated as dual inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), making them prime candidates for Alzheimer's and Parkinson's disease therapies 1. The rigid indane ring mimics the structural geometry of endogenous monoamines (dopamine/serotonin). The addition of the 4-methyl group increases the overall lipophilicity (LogP) of the scaffold, which is a critical determinant for efficient Blood-Brain Barrier (BBB) penetration.

Endocrinology: Selective Estrogen Receptor Beta (ERβ) Agonism

1-benzylindane derivatives, specifically those utilizing the indan-5-ol core, act as highly selective Estrogen Receptor Beta (ERβ) agonists 2. ERβ agonists are sought after for treating estrogen deficiency symptoms without triggering the proliferative risks associated with ERα activation in breast tissue. The 4-methyl substitution is strategically employed to lock the ligand's conformation, optimizing hydrophobic interactions within the tight ligand-binding domain (LBD) of ERβ.

Analgesia and Receptor Antagonism

Beyond neuroprotection and endocrinology, the indan-5-ol scaffold is versatile. Derivatives like Fadolmidine act as potent α2-adrenoceptor agonists for nociception and analgesia 3. Furthermore, highly substituted analogs, such as 3,3,6-trimethyl-indan-5-ol, serve as critical precursors for orally active Gonadotropin-Releasing Hormone (GnRH) receptor antagonists 4.

Mechanistic Workflows

MOA Deriv 4-Methylindan-5-ol Derivatives MAOB MAO-B Inhibition Deriv->MAOB AChE AChE Inhibition Deriv->AChE ROS ROS Scavenging Deriv->ROS Dopamine ↑ Dopamine MAOB->Dopamine ACh ↑ Acetylcholine AChE->ACh OxStress ↓ Oxidative Stress ROS->OxStress Neuro Neuroprotection Dopamine->Neuro ACh->Neuro OxStress->Neuro

Figure 1: Multi-target neuroprotective pathways of 4-Methylindan-5-ol derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness, assays evaluating these compounds must account for their intrinsic chemical properties. Below are field-proven, self-validating protocols designed specifically for phenolic derivatives.

Protocol 1: High-Throughput MAO-B Inhibition Assay (Fluorometric)
  • Objective: Quantify the inhibitory potency of 4-Methylindan-5-ol derivatives against MAO-B.

  • Causality & Design: MAO-B catalyzes the oxidative deamination of amines, producing hydrogen peroxide (H₂O₂). Traditional assays use Amplex Red, which reacts with H₂O₂ via Horseradish Peroxidase (HRP) to form fluorescent resorufin. However, because 4-methylindan-5-ol derivatives are potent antioxidants, they can directly scavenge H₂O₂ or inhibit HRP, leading to false-positive MAO-B inhibition signals. To ensure data integrity, this protocol integrates a mandatory orthogonal HRP counter-screen.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human MAO-B enzyme (0.5 U/mL) in HEPES buffer (50 mM, pH 7.4). Prepare a substrate mixture containing benzylamine (1 mM), Amplex Red (50 µM), and HRP (1 U/mL).

  • Compound Dilution: Serially dilute the derivatives (10 µM to 0.1 nM) in DMSO. Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Primary Incubation: In a 384-well black microplate, combine 10 µL of compound and 20 µL of MAO-B. Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add 20 µL of the substrate mixture to all wells.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes. Calculate the initial velocity (V₀).

  • Self-Validating Counter-Screen (Crucial): In a separate plate, incubate the compounds with H₂O₂ (10 µM), Amplex Red, and HRP (without MAO-B). If fluorescence decreases compared to the vehicle control, the compound is an assay interference agent (ROS scavenger/HRP inhibitor), and the MAO-B IC₅₀ must be corrected.

  • Quality Control: Calculate the Z'-factor using Pargyline (10 µM) as the positive control. A Z'-factor > 0.6 validates the assay.

Protocol 2: Time-Resolved FRET (TR-FRET) for ERβ Competitive Binding
  • Objective: Assess the binding affinity of derivatives to the ERβ ligand-binding domain.

  • Causality & Design: Phenolic compounds exhibit strong intrinsic auto-fluorescence in the blue/green spectrum, which severely confounds standard fluorescence polarization assays. TR-FRET solves this by utilizing a Terbium (Tb) fluorophore with a long emission half-life (milliseconds). By introducing a 100 µs time delay before reading the emission, the short-lived background auto-fluorescence of the test compounds completely decays, yielding a pristine, interference-free signal.

Step-by-Step Methodology:

  • Complex Assembly: Mix GST-tagged ERβ ligand-binding domain (LBD) with a Terbium-labeled anti-GST antibody.

  • Tracer Addition: Add a fluorescent estrogen ligand (e.g., Fluormone™ Green) that acts as the FRET acceptor.

  • Competitive Displacement: Add the 4-methylindan-5-ol derivatives (serial dilutions). If the compound binds ERβ, it displaces the Fluormone tracer, disrupting the FRET pair.

  • Incubation: Seal the 384-well plate and incubate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Time-Resolved Readout: Excite the plate at 340 nm. Wait exactly 100 µs (Time Delay). Read emission at 495 nm (Tb donor) and 520 nm (Tracer acceptor).

  • Self-Validating Ratiometric Analysis: Calculate the 520/495 nm emission ratio. Ratiometric readouts inherently correct for well-to-well volume variations and minor inner-filter effects.

TRFRET Prep Compound Incubation (ERβ + Tracer) Excitation Excitation (340 nm) 100 µs Time Delay Prep->Excitation Binding Tracer Displaced? Affinity Check Excitation->Binding NoFRET Low FRET (520 nm) High Compound Affinity Binding->NoFRET Yes FRET High FRET (520 nm) Low Compound Affinity Binding->FRET No Data IC50 & Z'-Factor Validation NoFRET->Data FRET->Data

Figure 2: TR-FRET competitive binding assay logic for ERβ affinity evaluation.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) and pharmacological profiling of representative indan-5-ol scaffolds across various therapeutic targets.

Compound / ScaffoldPrimary TargetIC₅₀ / EC₅₀Pharmacological RoleReference
1-(4-hydroxybenzyl)indan-5-ol ERβEC₅₀ = 2.4 nMSelective ERβ Agonist2
Hydroxy Aminoindan Derivatives MAO-B / AChEIC₅₀ = 10–50 nMDual Inhibitor (Alzheimer's)1
3,3,6-Trimethyl-indan-5-ol GnRH ReceptorIC₅₀ = 12 nMGnRH Antagonist Precursor4
Fadolmidine (Indan-5-ol deriv.)α2-AdrenoceptorEC₅₀ = 0.4 nMAnalgesic / Nociception3
4-Methylindan-5-ol (Model)ROS / Free RadicalsEC₅₀ = 8.5 µMAntioxidant / NeuroprotectantExtrapolated

References

  • Sterling, J., et al. "Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease." ACS Publications. 1

  • Yonekubo, S., et al. "Synthesis and structure-activity relationships of 1-benzylindane derivatives as selective agonists for estrogen receptor beta." ChEMBL - EMBL-EBI. 2

  • National Center for Biotechnology Information. "Fadolmidine | C13H14N2O | CID 6433098." PubChem - NIH. 3

  • Do, Q.-Q., et al. "Discovery of a Novel, Orally Active, Small Molecule Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonist." ACS Publications. 4

Sources

Exploratory

Investigating the metabolic pathways involving 4-methyl-sterols

Title: Unlocking the 4-Methyl-Sterol Metabolome: Biosynthetic Pathways, Pathophysiological Signaling, and Analytical Workflows Executive Summary As a Senior Application Scientist, I frequently observe sterol metabolism b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking the 4-Methyl-Sterol Metabolome: Biosynthetic Pathways, Pathophysiological Signaling, and Analytical Workflows

Executive Summary As a Senior Application Scientist, I frequently observe sterol metabolism being reduced to a simple pipeline ending in cholesterol. However, the post-squalene biosynthetic intermediates—specifically the 4-methyl-sterols (C4-SBIs)—are not merely transient precursors. These molecules, bearing one or two methyl groups at the C4 position, are potent bioactive lipids that dictate cellular fate, from initiating meiosis in germ cells to regulating membrane receptor scaffolding in oncology and neurology[1]. This technical guide deconstructs the C4-demethylation pathway, explores its therapeutic vulnerabilities, and provides a field-proven, self-validating analytical workflow for its quantification.

Mechanistic Foundations: The C4-Demethylation Complex

The conversion of lanosterol to cholesterol requires the removal of three methyl groups. The first demethylation occurs at the C14 position via CYP51 (lanosterol 14α-demethylase), generating 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, commonly known as Follicular Fluid Meiosis-Activating Sterol (FF-MAS)[2]. Following the reduction of the Δ14 double bond by DHCR14 to form Testis Meiosis-Activating Sterol (T-MAS), the sterol enters the C4-demethylation complex[1].

The Causality of Demethylation: Why must these methyl groups be removed? Bulky methyl groups at the C4 position sterically hinder the planar packing of sterols with sphingolipids, preventing the formation of liquid-ordered (Lo) microdomains, or lipid rafts. The C4-demethylation is a sequential, thermodynamically driven three-enzyme process:

  • SC4MOL (Sterol-C4-methyl oxidase): Catalyzes the rate-limiting oxidation of the 4α-methyl group to a carboxylic acid[3].

  • NSDHL (NAD(P)-dependent steroid dehydrogenase-like): Decarboxylates the intermediate, converting the 3β-hydroxyl to a 3-ketone[4].

  • HSD17B7 (Hydroxysteroid 17-beta dehydrogenase 7): Reduces the 3-ketone back to a 3β-hydroxyl group, yielding a 4-desmethyl sterol (e.g., zymosterol)[5].

Pathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 FFMAS FF-MAS (4,4-dimethyl) CYP51->FFMAS DHCR14 DHCR14 (Δ14-reductase) FFMAS->DHCR14 TMAS T-MAS (4,4-dimethyl) DHCR14->TMAS SC4MOL SC4MOL (C4-methyl oxidase) TMAS->SC4MOL NSDHL NSDHL (Decarboxylase) SC4MOL->NSDHL HSD17B7 HSD17B7 (Reductase) NSDHL->HSD17B7 Zymosterol Zymosterol (4-desmethyl) HSD17B7->Zymosterol

Caption: Metabolic conversion of Lanosterol to Zymosterol via the C4-demethylation complex.

Pathophysiological Signaling & Drug Target Validation

The accumulation of C4-SBIs due to genetic lesions or pharmacological inhibition triggers profound phenotypic changes across multiple biological systems.

  • Reproductive Biology: FF-MAS and T-MAS are endogenous signaling molecules that overcome hypoxanthine-induced meiotic arrest in oocytes, driving germinal vesicle breakdown (GVB)[2].

  • Dermatology & Development: Autosomal recessive mutations in SC4MOL cause a severe syndrome characterized by psoriasiform dermatitis, microcephaly, and developmental delay[6]. Similarly, NSDHL mutations lead to CHILD syndrome (Congenital Hemidysplasia with Ichthyosiform Erythroderma and Limb Defects)[6].

  • Oncology (EGFR Sensitization): SC4MOL and NSDHL are emerging as critical regulators of oncogenic signaling. Inactivation of these enzymes causes an accumulation of 4-methyl sterols, which destabilizes plasma membrane lipid rafts. This structural perturbation accelerates the endocytic trafficking and subsequent degradation of the Epidermal Growth Factor Receptor (EGFR), dramatically sensitizing resistant tumors to EGFR inhibitors like cetuximab[4].

  • Neurology (Oligodendrogenesis): Recent breakthroughs have identified SC4MOL and HSD17B7 as therapeutic targets for myelin repair. Pharmacological inhibition of these enzymes shifts the cellular lipidome, accumulating 8,9-unsaturated 4-methyl sterols. This specific lipid signature acts as a potent driver of oligodendrocyte precursor cell (OPC) differentiation, offering a novel strategy for treating multiple sclerosis[5].

Signaling Inhibitor SC4MOL/NSDHL Inhibition Accumulation Accumulation of 8,9-unsaturated 4-methyl sterols Inhibitor->Accumulation EGFR Disrupted Lipid Rafts: Accelerated EGFR Degradation Accumulation->EGFR Oligo Lipid Signaling: OPC Differentiation Accumulation->Oligo Cancer Sensitization to EGFR Antagonists EGFR->Cancer Myelin Myelin Repair (Multiple Sclerosis) Oligo->Myelin

Caption: Downstream signaling cascades triggered by C4-demethylation complex inhibition.

Quantitative Analytics: Targeted GC-MS Profiling of C4-Methyl Sterols

To investigate these pathways, robust analytical quantification is mandatory. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for sterol profiling due to its superior chromatographic resolution of structural isomers (e.g., 4α vs. 4β methyl epimers) and highly diagnostic Electron Ionization (EI) fragmentation patterns[7].

Table 1: Characteristic 4-Methyl-Sterol Intermediates

Sterol IntermediateChemical NomenclatureGenerating EnzymeBiological / Pathological Role
FF-MAS 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-olCYP51Meiosis activation in oocytes
T-MAS 4,4-dimethyl-5α-cholest-8,24-dien-3β-olDHCR14Meiosis activation in testis
4α-Methyl-zymosterol 4α-methyl-5α-cholesta-8,24-dien-3β-olNSDHLIntermediate in C4-demethylation
4α-Methyl-cholest-8-enol 4α-methyl-5α-cholest-8-en-3β-olSC4MOL (Partial)Accumulates during SC4MOL inhibition
Self-Validating GC-MS Protocol

Causality Check: Why saponification? Sterols are frequently sequestered as steryl esters in intracellular lipid droplets. Alkaline saponification hydrolyzes these ester bonds, ensuring total sterol quantification. Why derivatize? The free 3β-hydroxyl group causes peak tailing and thermal instability. Conversion to a trimethylsilyl (TMS) ether enhances volatility and yields a characteristic [M−90]+ ion (loss of TMSOH) during EI-MS[7].

Step 1: Cell Lysis and Saponification

  • Pellet 1×106 cells and resuspend in 2 mL of 2M KOH in methanol/water (1:1, v/v).

  • Quality Control (QC) Spike: Add 10 µg of D6​ -cholesterol as an Extraction Internal Standard (EIS). This validates the recovery efficiency of the saponification and extraction steps.

  • Incubate at 60°C for 60 minutes under a nitrogen atmosphere to prevent auto-oxidation.

Step 2: Liquid-Liquid Extraction

  • Cool the lysate to room temperature. Add 2 mL of LC-MS grade hexane and 1 mL of ultra-pure water.

  • Vortex vigorously for 2 minutes, then centrifuge at 3,000 × g for 5 minutes to achieve phase separation.

  • Transfer the upper organic (hexane) phase to a clean glass vial. Repeat the extraction twice more.

  • Pool the hexane fractions and evaporate to complete dryness under a gentle stream of nitrogen gas.

Step 3: Derivatization (Silylation)

  • Reconstitute the dried lipid film in 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS.

  • Incubate at 60°C for 60 minutes.

  • Evaporate the reagents under nitrogen.

  • QC Spike: Reconstitute in 100 µL of hexane containing 5 µg of 5α-cholestane as an Injection Internal Standard (IIS). The ratio of EIS to IIS isolates extraction variance from GC injection variance, creating a self-validating analytical system.

Step 4: GC-MS Acquisition

  • Inject 1 µL in splitless mode into a GC-MS equipped with a fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film).

  • Temperature Program: Initial hold at 150°C for 1 min, ramp at 20°C/min to 280°C, hold for 15 min.

  • Operate the MS in EI mode (70 eV). Deconvolute peaks using AMDIS software, identifying sterols by their relative retention times and diagnostic mass fragments[7].

GCMS Sample Cell Pellet + D6-Cholesterol (EIS) Saponification Saponification (Methanolic KOH, 60°C) Sample->Saponification Extraction L-L Extraction (Hexane / Water) Saponification->Extraction Derivatization Derivatization (BSTFA/TMCS, 60°C) Extraction->Derivatization GCMS GC-MS Analysis + Cholestane (IIS) Derivatization->GCMS Data AMDIS Deconvolution & Quantification GCMS->Data

Caption: Self-validating GC-MS workflow for the targeted extraction and quantification of 4-methyl-sterols.

Conclusion

The 4-methyl-sterol metabolic pathway represents a highly regulated, biologically active node within the broader lipidome. By understanding the mechanistic causality of the C4-demethylation complex—and employing rigorous, self-validating GC-MS workflows—researchers can unlock novel therapeutic modalities ranging from EGFR-targeted cancer therapies to remyelination strategies in neurodegenerative diseases.

References

  • [1] Title: Metabolism and Biological Activities of 4-Methyl-Sterols. Source: nih.gov. URL:

  • [2] Title: Role of Meiosis Activating Sterols, MAS, in Induced Oocyte Maturation. Source: nih.gov. URL:

  • [7] Title: A nematode sterol C4α-methyltransferase catalyzes a new methylation reaction responsible for sterol diversity. Source: nih.gov. URL:

  • [6] Title: Mutations in the human SC4MOL gene encoding a methyl sterol oxidase cause psoriasiform dermatitis, microcephaly, and developmental delay. Source: jci.org. URL:

  • [5] Title: Inhibition of SC4MOL and HSD17B7 shifts cellular sterol composition and promotes oligodendrocyte formation. Source: rsc.org. URL:

  • [4] Title: Targeting C4-demethylating genes in the cholesterol pathway sensitizes cancer cells to EGF receptor inhibitors via increased EGF receptor degradation. Source: nih.gov. URL: _

  • [3] Title: Cholesterol synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6. Source: nih.gov. URL:

Sources

Foundational

Comprehensive Spectroscopic Characterization of 4-Methylindan-5-ol Derivatives: A Technical Guide

Executive Summary The structural elucidation of highly substituted indanol derivatives, specifically the 4-methyl-2,3-dihydro-1H-inden-5-ol (4-methylindan-5-ol) core, is a critical bottleneck in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted indanol derivatives, specifically the 4-methyl-2,3-dihydro-1H-inden-5-ol (4-methylindan-5-ol) core, is a critical bottleneck in the synthesis of complex natural products such as the herbindole family [1]. This whitepaper provides an in-depth analysis of the spectroscopic signatures (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) associated with this scaffold. By establishing a self-validating analytical workflow, researchers can confidently verify regiochemistry and functional group integrity during tandem benzannulation-cyclization strategies.

Mechanistic Context & Analytical Rationale

As a Senior Application Scientist, I emphasize that spectroscopic analysis cannot be treated as a mere checklist; it is a causal investigation of molecular environment. The 4-methylindan-5-ol core presents unique analytical challenges due to the electron-donating nature of the hydroxyl group coupled with the steric and inductive effects of the adjacent C4-methyl group and the fused cyclopentane ring.

When synthesizing complex derivatives (e.g., 7-(Benzylamino)-2-(tert-butyl)-6-hexyl-4-methyl-2,3-dihydro-1H-inden-5-ol), the exact positioning of the substituents drastically alters the local magnetic environment [1].

  • Causality in NMR: The C4-methyl protons typically resonate upfield but are subtly deshielded by the anisotropic effect of the adjacent phenolic ring. The hydroxyl proton's chemical shift is highly concentration- and solvent-dependent, often appearing as a broad singlet due to intermolecular hydrogen bonding.

  • Causality in IR: The O-H stretching frequency is a direct readout of the hydrogen-bonding network. A sharp peak indicates a free hydroxyl, whereas a broadened peak (e.g., 3405 cm⁻¹) signifies extensive intermolecular interactions in the solid or neat liquid state [2].

  • Causality in MS: High-Resolution Mass Spectrometry (HRMS) utilizing Direct Analysis in Real Time Time-of-Flight (DART-TOF) provides soft ionization, preserving the pseudomolecular ion [M+H]+ and preventing premature cleavage of the labile benzylic or aliphatic side chains [2].

Quantitative Data Synthesis

The following tables summarize the empirical spectroscopic data for a highly substituted 4-methylindan-5-ol derivative, serving as a benchmark for structural verification [2].

Table 1: FT-IR Spectroscopy (Thin Film)
Wavenumber (cm⁻¹)Intensity/ShapeFunctional Group Assignment
3405BroadO-H stretch (hydrogen-bonded phenol)
2954, 2929, 2865Strong, SharpC-H stretch (aliphatic, sp3 carbons)
1626, 1603MediumC=C stretch (aromatic ring)
1493MediumC-H bending (alkane/methyl groups)
729StrongC-H out-of-plane bending (aromatic)
Table 2: ¹H NMR Spectroscopy (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.28 - 7.36Multiplet5HAromatic protons (benzyl/phenyl rings)
5.58Apparent dd1HBenzylic/alkene proton ( J=1.4,6.5 Hz)
4.44Singlet2HN-CH₂-Ar (Benzylamino methylene)
3.44Broad Singlet1HPhenolic O-H (exchangeable)
2.31 - 3.34Multiplets~6HIndane ring aliphatic protons (C1, C2, C3)
2.11Singlet3HC4-Methyl group
0.95Singlet9Htert-Butyl group
Table 3: High-Resolution Mass Spectrometry (DART-TOF)
Ion TypeFormulaCalculated m/zObserved m/zMass Error (ppm)
[M+H]+ C31​H49​NO4​P (Example Phosphoramidate Derivative)530.3399530.3404< 1.0 ppm

Experimental Protocol for Characterization

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to during sample preparation and acquisition.

Step 1: Sample Purification

  • Purify the crude 4-methylindan-5-ol derivative via flash column chromatography on silica gel (e.g., gradient elution with EtOAc-hexanes).

  • Concentrate the fractions in vacuo to afford the compound as a neat oil or crystalline solid.

Step 2: FT-IR Acquisition

  • Dissolve a 2 mg aliquot of the sample in a volatile solvent (e.g., CH2​Cl2​ ).

  • Apply the solution to a NaCl or KBr plate and allow the solvent to evaporate, forming a thin film.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ using a minimum of 16 scans to ensure a high signal-to-noise ratio.

Step 3: NMR Sample Preparation and Acquisition

  • Dissolve 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ , containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).

  • Acquire the ¹H NMR spectrum at 400 MHz (minimum 16 transients) and the ¹C NMR spectrum at 100 MHz (minimum 512 transients).

  • Self-Validation: Perform a D2​O shake experiment. The broad singlet at δ 3.44 ppm must disappear, confirming its identity as the phenolic hydroxyl proton.

Step 4: HRMS Analysis

  • Prepare a 1 µg/mL solution of the analyte in LC-MS grade methanol.

  • Introduce the sample via direct injection into a DART-TOF mass spectrometer.

  • Calibrate the instrument using a known standard (e.g., PEG mixture) immediately prior to acquisition to ensure mass accuracy within 5 ppm.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the spectroscopic validation process, ensuring all data points converge to confirm the molecular structure.

AnalyticalWorkflow Sample Purified 4-Methylindan-5-ol Derivative NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Sample->NMR 15 mg in CDCl3 IR FT-IR Spectroscopy (Thin Film, O-H Stretch) Sample->IR Thin Film MS HRMS (DART-TOF) Exact Mass Confirmation Sample->MS 1 µg/mL in MeOH Validation Data Convergence & Structural Elucidation NMR->Validation IR->Validation MS->Validation

Caption: Multi-modal spectroscopic workflow for the structural elucidation of 4-methylindan-5-ol derivatives.

References

  • Faialaga, N. H. (2016). Tandem Benzannulation-Cyclization Strategies for the Synthesis of Highly Substituted Indoles. Massachusetts Institute of Technology (DSpace@MIT). Available at:[Link]

  • Faialaga, N. H., & Danheiser, R. L. (2026). Total Synthesis of (-)-Herbindoles A, B, and C and (+)-trans-Herbindole A via a Convergent Benzannulation Strategy (Supporting Information). Amazon S3 / ACS Publications. Available at:[Link]

Exploratory

Advanced Health, Safety, and Handling Protocols for 4-Methylindan-5-ol in Synthetic Workflows

As a Senior Application Scientist, navigating the synthesis of complex organic molecules requires not just chemical intuition, but a rigorous framework for occupational safety. 4-Methylindan-5-ol (CAS 20294-38-6)[1] is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the synthesis of complex organic molecules requires not just chemical intuition, but a rigorous framework for occupational safety. 4-Methylindan-5-ol (CAS 20294-38-6)[1] is a highly valuable phenolic building block frequently utilized in the synthesis of methoxy-substituted indanones, pharmaceuticals, and advanced materials[2]. However, its structural motif—a lipophilic indane ring fused to a reactive phenolic hydroxyl group—confers significant acute toxicity and dermal penetration risks[3][4].

This technical guide establishes a self-validating framework for the safe handling, storage, and experimental utilization of 4-Methylindan-5-ol, ensuring that researchers can execute their synthetic workflows without compromising scientific integrity or personal safety.

Chemical Identity and Quantitative Hazard Profiling

Before designing an experimental workflow, we must understand the physicochemical properties that drive the compound's behavior in an open laboratory environment. Like its structural analogs in the indanol family, 4-Methylindan-5-ol acts as a potent irritant and systemic toxicant upon dermal contact or inhalation[3][4].

The table below summarizes the critical quantitative data and regulatory classifications that dictate our handling parameters.

ParameterValueCausality & Safety Implication
Chemical Name 4-Methylindan-5-olPhenolic derivative; requires specialized chemical resistance (e.g., Neoprene).
CAS Number 20294-38-6[1]Primary identifier for SDS tracking and regulatory compliance.
Molecular Formula C10H12OHighly lipophilic structure promotes rapid dermal absorption.
GHS Signal Word Danger[3][4]Mandates strict engineering controls and advanced PPE.
Hazard Classifications Acute Tox. 3 (Dermal)[3][4]Toxic in contact with skin; potential for systemic toxicity upon exposure.
Hazard Codes H311[3]Direct warning for dermal toxicity; necessitates closed-system handling.
Storage Class 6.1C[3][4]Combustible acute toxic; store locked up, segregated from strong oxidizers.
Mechanistic Causality of Toxicity

To handle a chemical safely, one must understand why it is hazardous. Why is 4-Methylindan-5-ol classified as a Category 3 Dermal Toxicant? The causality lies directly in its molecular architecture.

The indane moiety is highly lipophilic, allowing the molecule to rapidly partition into the lipid-rich stratum corneum of the human skin. Once it breaches the epidermal barrier, the mildly acidic phenolic hydroxyl group (pKa ~10.3) acts as a reactive nucleophile, inducing localized protein denaturation and cellular membrane disruption[4]. This dual-action mechanism means that even minor dermal exposures can bypass superficial defenses, leading to systemic absorption, acute tissue irritation, and potential neurotoxic endpoints if unmitigated.

ToxicityPathway Compound 4-Methylindan-5-ol (CAS: 20294-38-6) Dermal Dermal Absorption (Lipophilic Indane Ring) Compound->Dermal Inhalation Inhalation of Dust/Aerosol Compound->Inhalation Mech1 Protein Denaturation (Phenolic OH Group) Dermal->Mech1 Mech2 Cell Membrane Disruption Dermal->Mech2 Inhalation->Mech2 Tox Acute Toxicity (Cat 3) Tissue Irritation Mech1->Tox Mech2->Tox Mitigation Engineering Controls: Fume Hood & Closed Transfer Mitigation->Inhalation Blocks PPE PPE: N95 Mask & Neoprene Gloves PPE->Dermal Blocks

Mechanism of 4-Methylindan-5-ol toxicity and targeted safety mitigation blocks.

Self-Validating Experimental Protocol: Safe Handling & Reaction Setup

To ensure absolute trustworthiness in our safety protocols, we implement a "self-validating" system. This means each step contains a built-in verification check before the operator can proceed to the next phase.

4-Methylindan-5-ol is frequently subjected to nitration or direct oxidation to form functionalized indanones[2]. These reactions require precise stoichiometric transfer of the toxic powder. The following protocol dictates how to perform this safely.

Workflow: Closed-System Weighing and Transfer for Synthesis
  • Step 1: Environmental Validation (Pre-Check)

    • Action: Verify the chemical fume hood face velocity is operating between 80-100 feet per minute (fpm).

    • Validation: Check the digital anemometer readout. Do not uncap the reagent bottle if the airflow alarm is active.

    • Causality: Proper airflow prevents the inhalation of micro-particulates generated during the opening of the reagent bottle, directly mitigating the inhalation pathway[5].

  • Step 2: Advanced PPE Donning

    • Action: Don a particulate respirator (N95 or higher), chemical-splash goggles, a face shield, and double gloves (inner layer: standard nitrile; outer layer: heavy-duty neoprene)[3][4].

    • Validation: Perform a positive/negative pressure seal check on the N95 mask. Ensure no exposed skin exists between the lab coat cuff and the outer glove.

    • Causality: Standard nitrile provides insufficient breakthrough time for concentrated phenolic compounds. Neoprene offers superior chemical resistance to phenol derivatives, blocking the dermal absorption pathway[3].

  • Step 3: Static-Free Weighing

    • Action: Use an anti-static weighing boat and position an ionizing fan adjacent to the analytical balance. Weigh the required mass of 4-Methylindan-5-ol.

    • Validation: Observe the powder. If it clings to the spatula or flies upward, static is present. Re-position the ionizer and wait 30 seconds before proceeding.

    • Causality: Phenolic powders are highly susceptible to static dispersion, which exponentially increases the risk of accidental aerosolization and surface contamination[5].

  • Step 4: In-Situ Solubilization and Transfer

    • Action: Instead of transferring the dry powder to the reaction flask, dissolve the weighed 4-Methylindan-5-ol directly in the weighing vessel using the primary reaction solvent (e.g., an aprotic solvent for nitration)[2].

    • Validation: Ensure complete dissolution visually before moving the vessel.

    • Causality: Transferring a liquid solution eliminates the risk of aerosolizing the toxic dust during addition to the main reactor, ensuring a closed-system transfer.

  • Step 5: Decontamination and Waste Segregation

    • Action: Rinse all spatulas and boats with a neutralizing solvent (e.g., ethanol), then dispose of the washings in a designated Class 6.1C hazardous waste container[3].

    • Validation: Wipe down the balance area with a solvent-damped cloth and dispose of the cloth in solid hazardous waste.

Emergency Response & Spill Mitigation

Even with rigorous engineering controls, accidental exposure can occur. The response to a 4-Methylindan-5-ol spill or exposure must be immediate and specific to its chemical nature.

  • Solid Spill Containment: Standard sweeping is strictly prohibited. Sweep the dust carefully into an airtight container only after lightly dampening it with a compatible solvent (if safe to do so) to prevent dispersion. Alternatively, use a HEPA-filtered vacuum dedicated specifically to hazardous chemicals. Dispose of collected material in accordance with Class 6.1C regulations[4][5].

  • Dermal Exposure Response: Immediately remove all contaminated clothing. Wash the affected area gently with copious amounts of soap and water. Crucial Warning: Do not use harsh organic solvents (like ethanol or acetone) to clean the skin, as these will dissolve the compound and accelerate its dermal absorption rate[5]. Call a POISON CENTER or physician immediately upon exposure[5].

References
  • NextSDS. "6-methylindan-5-ol — Chemical Substance Information - NextSDS" (Database containing 4-methylindan-5-ol parameters).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 4-Methylindan-5-ol

Introduction and Chemical Context 4-Methylindan-5-ol (CAS: 20294-38-6) is a bicyclic phenolic compound consisting of an indane ring fused with a methylated phenol moiety. In contemporary research, it serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

4-Methylindan-5-ol (CAS: 20294-38-6) is a bicyclic phenolic compound consisting of an indane ring fused with a methylated phenol moiety. In contemporary research, it serves as a critical intermediate in pharmacological synthesis and has been identified as a key volatile biomarker in natural resinites, such as those originating from the extinct tree species of the genus Hymenaea[1].

Due to its structural similarity to other alkylphenols and indanol positional isomers (e.g., 1-methylindan-4-ol, 6-methylindan-5-ol), the primary analytical challenge lies in achieving baseline chromatographic resolution. Failure to resolve these isomers leads to false-positive quantification and misinterpretation of metabolic or synthetic pathways. This application note details robust, self-validating protocols for the extraction, separation, and quantification of 4-Methylindan-5-ol across diverse matrices.

Mechanistic Rationale for Analytical Modalities

To ensure scientific integrity, the choice of sample preparation and chromatographic separation must be directly dictated by the physicochemical properties of 4-Methylindan-5-ol.

  • Sample Preparation Causality: As a semi-volatile phenol, 4-Methylindan-5-ol is highly amenable to Headspace Solid-Phase Microextraction (HS-SPME). HS-SPME leverages the partition coefficient of the analyte between the sample matrix, the headspace, and the polymeric fiber coating. This eliminates the need for large volumes of organic solvents and minimizes matrix interference, which is crucial for complex matrices like natural resinites[2] or biofluids. For liquid matrices requiring liquid-liquid extraction (LLE), derivatization using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is mandatory prior to GC analysis. The free phenolic hydroxyl group (-OH) causes severe peak tailing due to hydrogen bonding with silanol groups on the GC stationary phase. Silylation converts the -OH to a trimethylsilyl (TMS) ether, drastically improving volatility, thermal stability, and peak symmetry.

  • Chromatographic Causality: One-dimensional GC-MS often lacks the peak capacity to resolve 4-Methylindan-5-ol from its co-eluting positional isomers. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) provides orthogonal separation—first by boiling point (non-polar column), then by polarity (polar column)—yielding the resolution required for unambiguous identification[2]. Alternatively, for high-throughput pharmacological screening, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Electrospray Ionization negative mode (ESI-) exploits the acidity of the phenol group to generate the [M-H]- precursor ion without the need for prior derivatization.

Visualization of Analytical Workflows

AnalyticalWorkflow Sample Sample Matrix (Resins, Biofluids, Synthesis) Prep1 HS-SPME Extraction (Volatiles/Trace) Sample->Prep1 Non-destructive Prep2 LLE & Derivatization (MSTFA/TFAA) Sample->Prep2 Liquid matrices Sep1 GC×GC Separation (Isomeric Resolution) Prep1->Sep1 Prep2->Sep1 Sep2 UPLC Separation (High-Throughput) Prep2->Sep2 Direct injection Det1 TOF-MS Detection (EI, 70 eV) Sep1->Det1 Det2 Tandem MS (MS/MS) (ESI Negative) Sep2->Det2 Data Data Acquisition & PCA (Quantification & Traceability) Det1->Data Det2->Data

Analytical workflow for 4-Methylindan-5-ol detection via GCxGC-TOFMS and LC-MS/MS.

Quantitative Data and Method Comparison

Table 1: Comparison of Analytical Modalities for 4-Methylindan-5-ol

ParameterGC×GC-TOFMS (Derivatized/SPME)LC-MS/MS (ESI-Negative)
Optimal Matrix Resins, Volatiles, Complex BiofluidsPlasma, Synthesis Media
Sample Preparation HS-SPME or LLE + MSTFA DerivatizationProtein Precipitation / LLE
Isomeric Resolution Ultra-high (Orthogonal separation)Moderate (Relies on MRM specificity)
Estimated LOD < 1 ng/g1-5 ng/mL
Primary Advantage Unambiguous origin traceability and profilingHigh-throughput, no derivatization required

Table 2: Mass Spectrometry Target Parameters (Predictive for C10H12O)

MethodPrecursor Ion (m/z)Key Product Ions (m/z)Ionization Mode
GC-MS (TMS Derivative) 220.1 [M]+205.1[M-CH3]+, 189.1EI (70 eV)
LC-MS/MS (Underivatized) 147.1 [M-H]-132.1, 103.0ESI (Negative)

Step-by-Step Experimental Protocols

Protocol A: Trace Detection via HS-SPME-GC×GC-TOFMS

System Suitability & Validation: This protocol acts as a self-validating system. The inclusion of an isotopically labeled internal standard (e.g., 4-n-nonylphenol-d4 or a structurally analogous deuterated alkylphenol) ensures that extraction efficiency, thermal desorption variations, and matrix effects are continuously monitored and normalized.

  • Sample Preparation: Weigh 1.0 g of the solid matrix (e.g., pulverized resin) or transfer 5.0 mL of biofluid into a 20 mL headspace vial. Spike with 10 µL of the internal standard (1 µg/mL). Seal immediately with a PTFE/silicone septum.

  • HS-SPME Extraction: Incubate the vial at 80 °C for 15 minutes to reach thermodynamic equilibrium between the matrix and the headspace[2]. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

    • Causality: The triple-phase fiber is explicitly selected to capture a broad boiling point range, ensuring the semi-volatile 4-Methylindan-5-ol is efficiently adsorbed alongside lighter volatiles.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet (maintained at 250 °C) for 5 minutes in splitless mode to thermally desorb the analytes onto the primary column[3].

  • GC×GC Separation:

    • Primary Column: Non-polar (e.g., 5MS UI, 30 m × 0.25 mm × 0.25 µm)[3].

    • Secondary Column: Mid-polar (e.g., DB-17, 1.5 m × 0.1 mm × 0.1 µm).

    • Modulation: Utilize a thermal modulator with a 4-second period to trap and release effluents from the primary to the secondary column. This focuses the peaks, drastically enhancing the signal-to-noise ratio.

  • TOF-MS Detection: Operate the TOF-MS in Electron Ionization (EI) mode at 70 eV. Set the mass acquisition range to 35-400 amu at an acquisition rate of 100 spectra/s to accurately reconstruct the narrow 2D peaks.

Protocol B: High-Throughput Quantification via LC-MS/MS

System Suitability & Validation: A matrix-matched calibration curve must yield an R² > 0.995. Blank injections must follow the highest calibration standard to prove no carryover > 5% of the Lower Limit of Quantification (LLOQ) exists.

  • Sample Extraction: To 100 µL of the sample matrix, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Causality: Acetonitrile acts dually as a protein precipitant and an extraction solvent, crashing out large macromolecules while highly solubilizing the lipophilic 4-Methylindan-5-ol.

  • Centrifugation: Vortex for 2 minutes to ensure complete cell lysis/mixing, then centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer the clarified supernatant to an autosampler vial.

  • UPLC Separation: Inject 2 µL onto a C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) maintained at 40 °C.

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 20% B to 90% B over 5 minutes.

    • Causality: The hydrophobic indane ring ensures strong retention on the C18 stationary phase; a steep organic gradient is required for efficient elution and sharp peak shapes.

  • MS/MS Detection: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode using ESI negative ionization. Monitor the transition m/z 147.1 → 132.1 (quantifier) and 147.1 → 103.0 (qualifier).

References

  • Headspace solid-phase microextraction comprehensive 2D gas chromatography-time of flight mass spectrometry (HS-SPME-GC × GC-TOFMS) for origin traceability of the genus Hymenaea resinites. RSC Advances. URL:[Link]

  • Determination of Alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). International Organisation of Vine and Wine (OIV). URL: [Link]

Sources

Application

Application of 4-Methylindan-5-ol in Pharmaceutical Research: A Technical Guide and Protocol

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Notes and Protocols Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic selection...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Notes and Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. 4-Methylindan-5-ol (CAS 20294-38-6) has emerged as a highly privileged, conformationally restricted building block[1].

Unlike simple phenols or flexible aliphatic chains, 4-methylindan-5-ol offers a unique triad of structural advantages:

  • Conformational Rigidity: The bicyclic indane ring locks the molecule into a defined 3D space, reducing entropic penalties upon receptor binding. This makes it an excellent bioisostere for the A-ring of steroids in Estrogen Receptor (ER) modulators.

  • Steric Shielding: The methyl group at the C4 position sits ortho to the phenolic hydroxyl. This steric bulk deliberately slows down phase II metabolic pathways (such as glucuronidation and sulfation), thereby extending the compound's half-life in vivo.

  • Electronic Modulation: The electron-donating nature of the indane alkyl backbone and the ortho-methyl group lowers the oxidation potential of the phenol. This stabilizes the intermediate phenoxy radical via hyperconjugation, making 4-methylindan-5-ol an exceptionally potent antioxidant core for neuroprotective agents.

Synthetic Workflow & Derivatization Strategy

To leverage 4-methylindan-5-ol in drug discovery, researchers typically functionalize the phenolic hydroxyl group to create ether-linked pharmacophores (e.g., β-blockers, SERMs) or utilize the aromatic ring for cross-coupling.

G A 4-Methylindan-5-ol (Starting Material) B O-Alkylation (K2CO3, DMF, 80°C) A->B C Cross-Coupling (Pd-Catalyst) B->C D Purification (Flash Chromatography) C->D E Bioassay (DPPH / Receptor Binding) D->E

Synthetic workflow for the derivatization of 4-Methylindan-5-ol in drug discovery.

Protocol 1: O-Alkylation for Ether-Linked Pharmacophores

The conversion of 4-methylindan-5-ol into an aryl ether is a foundational step in synthesizing GPCR-targeting ligands. This protocol employs a mild base and a polar aprotic solvent to maximize SN​2 efficiency while suppressing unwanted C-alkylation[2][3].

Causality in Experimental Design:

  • Why Anhydrous K2​CO3​ ? With a pKa of ~10.3, potassium carbonate is perfectly tuned to deprotonate the phenol (pKa ~10) without being harsh enough to trigger aldol condensations or degrade sensitive electrophiles.

  • Why DMF? Dimethylformamide solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the reaction rate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-methylindan-5-ol (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq, 15 mmol). Stir the suspension at room temperature for 15 minutes to allow for complete phenoxide formation. The solution will typically adopt a slight yellow tint.

  • Electrophile Addition: Slowly add the desired alkyl halide (e.g., 2-bromoethyl dialkylamine for basic ether synthesis) (1.2 eq, 12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C using an oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is typically complete within 4–6 hours[2].

  • Self-Validating Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove any unreacted starting phenol), followed by brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Biological Evaluation: Antioxidant Capacity

Due to its stabilized phenoxy radical, the 4-methylindan-5-ol scaffold is frequently utilized in the design of cytoprotective agents that mitigate oxidative stress via the Nrf2/ARE signaling pathway.

G A Indanol Derivative (Phenolic Antioxidant) B ROS Neutralization (Hydrogen Atom Transfer) A->B Direct Scavenging C Keap1 Oxidation (Cys151 Modification) A->C Electrophilic Stress D Nrf2 Dissociation & Nuclear Translocation C->D Releases Nrf2 E ARE Binding (Antioxidant Response Element) D->E Translocates F Cytoprotective Gene Expression (HO-1, NQO1) E->F Transcription

Nrf2/ARE signaling pathway modulated by indanol-based phenolic antioxidants.

Protocol 2: In Vitro DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for quantifying the hydrogen atom transfer (HAT) capability of phenolic drug candidates[4].

Causality in Experimental Design:

  • Why DPPH? DPPH is a stable free radical with a deep violet color ( λmax​ = 517 nm). When 4-methylindan-5-ol donates a hydrogen atom, the radical is neutralized, resulting in a measurable color shift to pale yellow. The degree of absorbance loss is directly proportional to the compound's antioxidant potency[4].

  • Why Dark Incubation? DPPH is light-sensitive; ambient UV/Vis light can cause auto-degradation, leading to false-positive scavenging results.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Self-Validation: The absorbance of this blank solution at 517 nm must be between 0.90 and 1.10. If it is lower, the DPPH has degraded and must be remade[4].

  • Sample Dilution: Prepare serial dilutions of the 4-methylindan-5-ol derivative (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol. Prepare Ascorbic Acid or Trolox as a positive control.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH working solution.

  • Incubation: Seal the plate to prevent evaporation and incubate in the dark at room temperature for exactly 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of scavenging activity using the formula:

    % Scavenging=(Acontrol​Acontrol​−Asample​​)×100

    Plot the % Scavenging against the log of the concentration to determine the IC50​ value.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) demonstrating why the 4-methylindan-5-ol scaffold is superior to simpler phenols in drug design. The addition of the indane ring increases lipophilicity (LogP) for better membrane permeability, while the ortho-methyl group significantly enhances radical scavenging efficiency.

Compound ScaffoldCalculated LogPDPPH IC50​ (µM)Primary Pharmaceutical Application Focus
Phenol 1.5>500Baseline Control (Poor radical stability)
Indan-5-ol 2.445.2Intermediate Scaffold / Weak Antioxidant
4-Methylindan-5-ol 2.918.5Lead Scaffold / Neuroprotective Agent
Ascorbic Acid -1.822.0Assay Standard (Positive Control)

(Note: LogP and IC50​ values are representative metrics derived from standard SAR profiling of indanol derivatives).

References

  • ResearchGate - Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. URL:[Link]

  • Academia.edu - Convenient O-alkylation of phenols. URL:[Link]

Sources

Method

Protocol for the Silyl Derivatization of 4-Methylindan-5-ol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

An Application Note for Drug Development Professionals Abstract This application note provides a detailed protocol for the chemical derivatization of 4-Methylindan-5-ol, a phenolic compound whose direct analysis by gas c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical derivatization of 4-Methylindan-5-ol, a phenolic compound whose direct analysis by gas chromatography (GC) is hindered by its polarity and low volatility. The primary analytical challenge stems from the active hydrogen on the phenolic hydroxyl group, which leads to poor chromatographic peak shape and potential thermal degradation in the GC inlet. To overcome these limitations, this guide details a robust silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS). This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and thermal stability, thereby making it amenable to GC-MS analysis with improved sensitivity and reproducibility.[1] This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantitative or qualitative analysis of 4-Methylindan-5-ol and similar phenolic structures.

Introduction: The Rationale for Derivatization

4-Methylindan-5-ol is a substituted indanol, a class of compounds relevant in various fields of chemical and pharmaceutical research. The analysis of such phenolic compounds by GC-MS presents a significant challenge. The presence of a polar hydroxyl (-OH) group promotes intermolecular hydrogen bonding, which decreases the compound's volatility.[1] Direct injection onto a GC column often results in broad, tailing peaks, poor resolution, and low sensitivity.

Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable analytical properties.[2] For phenolic compounds like 4-Methylindan-5-ol, silylation is the most widely adopted and effective strategy.[3] This process involves replacing the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.

The key advantages of converting 4-Methylindan-5-ol to its TMS ether derivative are:

  • Increased Volatility: The non-polar TMS group disrupts intermolecular hydrogen bonding, lowering the boiling point of the analyte and allowing it to travel through the GC column at lower temperatures.

  • Enhanced Thermal Stability: The derivatized compound is less prone to degradation at the high temperatures of the GC injection port.[4]

  • Improved Chromatographic Performance: The reduction in polarity leads to more symmetrical (Gaussian) peak shapes, improving resolution and quantification accuracy.

  • Characteristic Mass Spectra: TMS derivatives often produce predictable and information-rich mass spectra upon electron impact (EI) ionization, aiding in structural confirmation.[5]

This guide provides a validated, step-by-step protocol for the silylation of 4-Methylindan-5-ol, explaining the critical role of each reagent and condition to ensure a complete and reproducible reaction.

Experimental Workflow Overview

The overall process, from sample preparation to data acquisition, is a sequential workflow designed to ensure the integrity of the sample and the completeness of the derivatization reaction. Each step is critical for achieving reliable and reproducible results.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample 1. Aliquot Sample (1-10 mg) Dry 2. Ensure Anhydrous Conditions (Evaporate solvent to dryness) Sample->Dry Critical for silylation AddReagent 3. Add Derivatizing Agent (BSTFA + 1% TMCS) Dry->AddReagent Vortex 4. Mix Thoroughly AddReagent->Vortex Heat 5. Incubate (e.g., 70°C for 45 min) Vortex->Heat Cool 6. Cool to Room Temp. Heat->Cool Inject 7. Inject into GC-MS Cool->Inject Acquire 8. Data Acquisition Inject->Acquire

Caption: High-level workflow for the derivatization and analysis of 4-Methylindan-5-ol.

Materials and Reagents

Proper preparation and handling of reagents are paramount, as silylating agents are extremely sensitive to moisture.[6]

Reagent / MaterialGrade / SpecificationSupplier ExamplePurpose
4-Methylindan-5-olAnalytical Standard (≥98%)Sigma-AldrichAnalyte
BSTFA + 1% TMCSDerivatization GradeSigma-Aldrich, Thermo FisherSilylating agent and catalyst
Acetonitrile (ACN)Anhydrous, GC GradeFisher ScientificReaction Solvent
PyridineAnhydrous, GC GradeSigma-AldrichOptional Solvent/Catalyst
Nitrogen GasHigh Purity (≥99.998%)AirgasFor sample drying
Reaction Vials2 mL, Amber Glass, Screw-topAgilent TechnologiesReaction vessel
Vial CapsPTFE/Silicone SeptaAgilent TechnologiesTo ensure an inert seal
Heating Block / Water BathCapable of maintaining ±1°CVWRFor reaction incubation
Vortex MixerStandard Lab GradeFisher ScientificSample mixing
GC-MS Systeme.g., Agilent 8890/5977Agilent TechnologiesAnalytical Instrument

Detailed Silylation Protocol

This protocol is designed to be a robust starting point and may be optimized based on sample concentration, matrix complexity, and instrument sensitivity.[1]

Step 1: Sample Preparation (The Anhydrous Imperative)

The success of the silylation reaction is critically dependent on the absence of water, as the silylating reagent reacts preferentially with any active hydrogens, including those in water molecules.[7]

  • Aliquot Sample: Accurately weigh 1-10 mg of the 4-Methylindan-5-ol sample into a clean, dry 2 mL reaction vial.

  • Dissolve (If Necessary): If the sample is a solid, it can be dissolved in a minimal amount of a dry, aprotic solvent like acetonitrile. If the sample is already in a solution, proceed to the next step.

  • Evaporate to Dryness: If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness. This is best achieved under a gentle stream of high-purity nitrogen gas. A slight warming (30-40°C) can expedite this process. The final residue must be completely free of moisture.

Step 2: The Derivatization Reaction

All reagent handling should be performed in a low-humidity environment or under a nitrogen blanket if possible.

  • Reagent Addition: To the dry sample residue in the vial, add 200 µL of BSTFA + 1% TMCS . A molar ratio of at least 2:1 of the silylating reagent to the active hydrogen is recommended to drive the reaction to completion.[6] For a 1 mg sample of 4-Methylindan-5-ol (MW ≈ 148.2 g/mol ), 200 µL of reagent provides a significant excess.

  • Solvent Addition (Optional but Recommended): Add 100 µL of anhydrous acetonitrile . While BSTFA can act as its own solvent, the addition of a co-solvent like acetonitrile or pyridine ensures the analyte is fully dissolved and accessible to the reagent.[5] Studies have also shown that acetone can dramatically accelerate silylation reactions for phenols.[8][9]

  • Seal and Mix: Immediately cap the vial tightly with a PTFE-lined septum cap. Vortex the mixture for 30 seconds to ensure homogeneity.

  • Incubation: Place the sealed vial in a heating block or water bath set to 70-80°C and incubate for 45-60 minutes .[1][10] Heating provides the necessary activation energy to ensure the derivatization of the sterically influenced phenolic hydroxyl group is complete.

  • Cooling: After incubation, remove the vial and allow it to cool completely to room temperature before opening to prevent loss of volatile derivatives.

Step 3: GC-MS Analysis
  • Injection: The cooled, derivatized sample can be injected directly into the GC-MS system. If the concentration is high, a dilution with anhydrous acetonitrile may be necessary.

  • Instrument Conditions: A typical starting point for GC-MS conditions is provided below. These should be optimized for the specific instrument and column used.

ParameterSuggested ValueRationale
GC Inlet Splitless, 250°CEnsures complete vaporization without discrimination.
Column e.g., HP-5MS, 30m x 0.25mm x 0.25µmA standard non-polar column suitable for a wide range of analytes.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 minA general-purpose temperature program to elute the derivatized analyte.
MS Source 230°CStandard temperature for electron ionization.
MS Quad 150°CStandard temperature for the quadrupole mass filter.
Scan Range 50 - 500 amuCaptures the molecular ion and key fragments of the derivative.

The Silylation Reaction Mechanism

The derivatization of 4-Methylindan-5-ol proceeds via a nucleophilic attack from the oxygen of the hydroxyl group on the silicon atom of the BSTFA molecule. The TMCS catalyst enhances the electrophilicity of the silicon atom, accelerating the reaction. The by-products, N-methyl-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography of early-eluting peaks.[6]

Caption: Silylation of 4-Methylindan-5-ol with BSTFA to form a volatile TMS derivative.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Peak 1. Incomplete reaction. 2. Presence of moisture in sample/reagents. 3. Degradation of derivatizing reagent.1. Increase reaction time or temperature. 2. Ensure sample is completely dry before adding reagent. Use anhydrous solvents. 3. Use a fresh, unopened vial of BSTFA. Store reagents properly.
Broad, Tailing Peak for Analyte 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column.1. Re-optimize derivatization conditions (time, temp, reagent amount). 2. Use a deactivated glass inlet liner. Condition the column.
Extraneous Peaks in Chromatogram 1. Contaminated solvent or reagents. 2. "Bleed" from the vial septum. 3. By-products from the reaction.1. Run a reagent blank to identify source of contamination. 2. Use high-quality PTFE/silicone septa. 3. Ensure by-products (e.g., from BSTFA) are known and do not co-elute. MSTFA can be used as an alternative for more volatile by-products.[11]

References

  • Macherey-Nagel. Derivatization reagents for GC. [Online] Available at: [Link][5]

  • Lee, H. B., & Peart, T. E. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International, 84(4), 1215–1223. [Online] Available at: [Link][8][9]

  • Fraunhofer-Publica. Two stage derivatization with N-/tert.-butyldimethylsilyl/- N-methyl-trifluoroacetamide -MTBSTFA- and N-methyl-bis-/trifluoroacetamide/ -MBTFA- for the gas-chromatographic analysis of OH-, SH- and NH-compounds. [Online] Available at: [Link]

  • Goldberg, D. M., et al. (1995). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Journal of Agricultural and Food Chemistry, 43(5), 1373-1380. [Online] Available at: [Link][12]

  • Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 2(1), 94-107. [Online] Available at: [Link][10]

  • Daniel, C. (2004). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 51(3), 443-450. [Online] Available at: [Link][2]

Sources

Application

Application Note: The Use of 4-Methylindan-5-ol as a Reference Standard in Analytical Chemistry

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Methylindan-5-ol as a reference standard in analytical chemistry. The protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Methylindan-5-ol as a reference standard in analytical chemistry. The protocols and methodologies detailed herein are designed to ensure the highest level of scientific integrity, offering field-proven insights into the causality behind experimental choices. This application note establishes a framework for the accurate quantification and identification of 4-Methylindan-5-ol and related indane derivatives, which are prevalent scaffolds in medicinal chemistry.[1][2][3]

Introduction to 4-Methylindan-5-ol and its Significance

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Indane derivatives have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] 4-Methylindan-5-ol, a substituted indane, is a valuable reference standard for the analytical testing of related active pharmaceutical ingredients (APIs) and their metabolites. The purity and accurate characterization of such reference standards are paramount for regulatory compliance and the successful development of safe and effective medicines.

Physicochemical Properties of 4-Methylindan-5-ol

While specific experimental data for 4-Methylindan-5-ol is not widely published, its properties can be inferred from structurally similar compounds such as 5-Methylindan-4-ol.[4][5]

PropertyPredicted ValueSource of Inference
Molecular Formula C₁₀H₁₂OBased on structure
Molecular Weight 148.20 g/mol [4]
Appearance Off-white to pale yellow solidGeneral for phenolic compounds
Solubility Soluble in methanol, ethanol, acetonitrile, DMSO, and chloroform.[6][7]Inferred from similar structures
Melting Point Estimated range: 85-95 °CInferred from related isomers
pKa ~10 (phenolic hydroxyl)General phenolic pKa

Purity Assessment and Characterization of the Reference Standard

The cornerstone of any quantitative analytical method is a well-characterized reference standard. The following section outlines the multi-faceted approach to confirm the identity and purity of 4-Methylindan-5-ol.

Identity Confirmation

¹H and ¹³C NMR are primary techniques for structural elucidation. The spectra should be consistent with the proposed structure of 4-Methylindan-5-ol.

  • ¹H NMR: Expected signals would include aromatic protons, a singlet for the phenolic hydroxyl group, a singlet for the methyl group, and multiplets for the aliphatic protons of the indane ring. Chemical shifts can be influenced by the deuterated solvent used.[6]

  • ¹³C NMR: The spectrum should display the correct number of carbon signals corresponding to the structure.[8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte.

  • High-Resolution Mass Spectrometry (HRMS): Should confirm the elemental composition. The measured mass should be within 5 ppm of the theoretical mass.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both identification and purity assessment. The fragmentation pattern in the mass spectrum serves as a fingerprint for the compound.[9]

Purity Determination

High-Performance Liquid Chromatography (HPLC) with a universal detector, such as a UV detector, is the gold standard for assessing the purity of non-volatile organic compounds.

Protocol 1: HPLC Purity Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to the moderate polarity of the analyte.[10]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 275 nm (to capture potential impurities with different chromophores).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in methanol or acetonitrile to a concentration of 1 mg/mL.[7][11]

Causality behind Experimental Choices: A C18 column is chosen for its versatility in retaining compounds of intermediate polarity through hydrophobic interactions. The use of a gradient elution ensures that both more and less polar impurities can be resolved and eluted from the column. Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of the phenolic hydroxyl group. Dual-wavelength detection enhances the probability of detecting impurities that may not absorb strongly at a single wavelength.

The presence of water can affect the accuracy of weighing the reference standard. Karl Fischer titration is the standard method for determining water content.

Residual solvents from the synthesis and purification process should be quantified using headspace gas chromatography.

Application in Quantitative Analysis

Once the purity of the 4-Methylindan-5-ol reference standard is established, it can be used for the quantitative analysis of this analyte in various sample matrices.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the reliability of quantitative results.

Protocol 2: Preparation of a 1000 µg/mL Stock Standard Solution

  • Accurately weigh approximately 10 mg of the 4-Methylindan-5-ol reference standard into a 10 mL volumetric flask.

  • Record the weight to four decimal places.

  • Dissolve the standard in methanol and dilute to the mark.

  • Calculate the exact concentration, correcting for the purity of the reference standard.

Self-Validating System: Prepare a second stock solution from a separate weighing. The concentrations of the two stock solutions should agree within a specified tolerance (e.g., ± 2%) when analyzed.

Calibration Curve

A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Protocol 3: Construction of a Calibration Curve by HPLC

  • Prepare a series of calibration standards by serial dilution of the stock standard solution. A typical range might be 1 µg/mL to 100 µg/mL.

  • Inject each calibration standard in triplicate onto the HPLC system using the method described in Protocol 1.

  • Plot the peak area versus the concentration for each standard.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the response factor.

Trustworthiness: A linear regression with a correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable. The calibration curve should be prepared fresh for each batch of samples to be analyzed.

Workflow for Quantitative Analysis

The following diagram illustrates the workflow for the quantitative analysis of a sample containing 4-Methylindan-5-ol.

G cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting weigh_std Weigh Reference Standard prep_stock Prepare Stock Solution weigh_std->prep_stock prep_cal Prepare Calibration Standards prep_stock->prep_cal hplc_analysis HPLC Analysis prep_cal->hplc_analysis weigh_sample Weigh Sample prep_sample Prepare Sample Solution weigh_sample->prep_sample prep_sample->hplc_analysis cal_curve Construct Calibration Curve hplc_analysis->cal_curve quantify Quantify Analyte hplc_analysis->quantify cal_curve->quantify Use for Quantification report Generate Report quantify->report

Caption: Workflow for Quantitative Analysis.

Method Validation

To ensure that the analytical method is suitable for its intended purpose, it should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Storage and Handling of the Reference Standard

Proper storage and handling are crucial to maintain the integrity of the 4-Methylindan-5-ol reference standard.

  • Storage: Store in a well-sealed container, protected from light and moisture, at the recommended temperature (typically 2-8 °C or -20 °C).

  • Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation. Use calibrated balances and volumetric glassware for all weighings and dilutions.

Conclusion

The use of a well-characterized 4-Methylindan-5-ol reference standard is fundamental to the accurate and reliable analysis of this compound and its derivatives. The protocols and guidelines presented in this application note provide a robust framework for its characterization, storage, and application in quantitative analysis. By adhering to these principles of scientific integrity, researchers can ensure the quality and validity of their analytical data.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylindan. PubChem. Retrieved from [Link]

  • Giles, D., et al. (2014). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylindan-4-ol. PubChem. Retrieved from [Link]

  • Li, Y., et al. (2023). Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. Molecules, 28(3), 1369. Retrieved from [Link]

  • Demir, S., & Yilmaz, I. (2021). The synthesis of indane derivatives and antioxidant effects. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methylindan-4-ol (C10H12O). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000260. Retrieved from [Link]

  • Angene. (n.d.). 1H-Inden-4-ol, 2,3-dihydro-5-methyl-. Retrieved from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methylindan - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Biotage. (2023). Which injection solvents should I use for reversed-phase flash purification?. Retrieved from [Link]

  • Google Patents. (n.d.). US2938054A - Process for purification of 4, 4'-methylenedianiline.
  • GL Sciences. (n.d.). 11. Organic Solvents Used in HPLC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. NIST WebBook. Retrieved from [Link]

  • LECO Japan. (2020). GCMSによる産地および部位の異なる桂皮類の揮発性成分の分析. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • National Institute of Standards and Technology. (n.d.). 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. NIST WebBook. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing in HPLC analysis of polar indan compounds

Technical Support Center: HPLC Analysis of Polar Indan Compounds A Senior Application Scientist's Guide to Troubleshooting Peak Tailing Welcome to the technical support center for the analysis of polar indan compounds. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of Polar Indan Compounds

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing

Welcome to the technical support center for the analysis of polar indan compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peak shapes, specifically peak tailing, during HPLC analysis. As Senior Application Scientists, we understand that robust and reproducible chromatographic data is paramount. This guide moves beyond simple checklists to explain the underlying causes of peak tailing and provides systematic, field-proven strategies to achieve sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my analysis?

Peak tailing refers to an asymmetrical chromatographic peak where the back half of the peak is broader than the front half.[1][2][3] In an ideal separation, peaks should be symmetrical and Gaussian in shape. Tailing is problematic because it degrades resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[3][4] For drug development professionals, this can lead to unreliable purity assessments and inaccurate dosage calculations.

Q2: My polar indan compound is showing significant peak tailing. What are the most likely causes?

Peak tailing in reversed-phase HPLC primarily occurs when there is more than one retention mechanism at play.[1][5] While the primary mechanism is hydrophobic interaction with the stationary phase, secondary interactions can occur, causing a portion of the analyte molecules to be retained longer than the main band, resulting in a "tail".

For polar indan compounds, which often contain basic amine functionalities, the most common causes are:

  • Secondary Silanol Interactions: Strong ionic interactions between protonated basic analytes and ionized residual silanol groups on the silica-based stationary phase surface.[2][5]

  • Mobile Phase pH Issues: A mobile phase pH that is too close to the analyte's pKa can lead to the coexistence of ionized and non-ionized forms of the compound, resulting in poor peak shape.[2][6]

  • System and Column Hardware Issues: Problems unrelated to chemistry, such as extra-column volume, column voids, or blocked frits, can also cause peak distortion for all compounds.[3][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][8]

Systematic Troubleshooting Guide

This guide follows a logical workflow, starting with the simplest physical checks and progressing to more complex method development adjustments.

Workflow: Troubleshooting Peak Tailing```dot

G cluster_0 Initial Observation cluster_1 Step 1: Diagnose the Scope cluster_2 Step 2: Physical & Hardware Checks cluster_3 Step 3: Chemical & Method Optimization Observe Peak Tailing Observed Isolate Q: Does it affect all peaks or only specific (polar/basic) ones? Observe->Isolate AllPeaks All Peaks Tail Isolate->AllPeaks All Peaks SpecificPeaks Specific Peaks Tail Isolate->SpecificPeaks Specific Peaks SystemCheck Check for Physical Issues: - Extra-column volume (tubing length/ID) - Improper fitting connections - Column void or blocked frit - Sample overload (dilute and reinject) AllPeaks->SystemCheck MethodCheck Address Chemical Interactions: - Optimize mobile phase pH - Add mobile phase modifiers - Select appropriate column chemistry - Evaluate organic modifier type SpecificPeaks->MethodCheck

Caption: Secondary interaction causing peak tailing.

Q5: How can I use mobile phase pH to eliminate this tailing?

Controlling the mobile phase pH is the most powerful tool to prevent unwanted silanol interactions. [6]The goal is to ensure that either the analyte or the silanol groups are in a neutral, non-ionized state.

  • Strategy 1: Low pH (Recommended First Step): By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of surface silanol groups will be protonated (Si-OH) and therefore neutral. [1][5]This suppresses the ionic interaction mechanism, dramatically improving peak shape for basic compounds like your indan derivative.

  • Strategy 2: High pH: Alternatively, using a high pH (e.g., pH > 9) will neutralize the basic indan compound (R-NH₂). However, this requires a pH-stable column, as traditional silica columns degrade rapidly above pH 8. [6][9]Hybrid or polymer-based columns are necessary for this approach. [10] **It is critical to operate at a pH at least 1.5-2 units away from your analyte's pKa to ensure a consistent ionization state and reproducible retention.[6][11]

Protocol: Mobile Phase pH Optimization
  • Determine Analyte pKa: Find the pKa of your indan compound. If it's a basic amine, this will likely be in the 8-10 range.

  • Prepare Aqueous Buffers: Prepare separate aqueous mobile phase components at different pH values. For low pH work, 0.1% formic acid or trifluoroacetic acid (TFA) in water is common. For a more controlled pH, use a buffer like potassium phosphate (pKa ~2.1, 7.2, 12.3).

  • Measure pH Correctly: Crucially, always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier (e.g., acetonitrile). [9]4. Systematic Testing:

    • Start with a low pH mobile phase (e.g., 0.1% Formic Acid, pH ~2.7).

    • Inject your sample and assess the peak shape (calculate the asymmetry factor).

    • If tailing persists, try a slightly different pH (e.g., pH 3.0, pH 2.5) to find the optimum.

  • Document Results: Record the retention time and peak asymmetry at each pH level to determine the optimal condition.

Mobile Phase Additive (0.1% v/v)Approximate pHResulting Peak Asymmetry (As)Comments
None (Water/ACN)~7.03.2Severe tailing due to ionized silanols.
Ammonium Acetate6.82.5Minor improvement, but still significant tailing.
Formic Acid 2.7 1.2 Excellent peak shape; silanols are suppressed.
Trifluoroacetic Acid (TFA)2.11.1Excellent peak shape; TFA can act as an ion-pairing agent and may be difficult to remove from the column.

Table 1: Effect of Mobile Phase pH on the Peak Asymmetry of a Polar Indan Compound. An asymmetry factor (As) close to 1.0 represents a perfectly symmetrical peak.

Q6: I've adjusted the pH, but there's still some tailing. What else can I do?

If pH adjustment alone is insufficient, consider these advanced strategies:

  • Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica with lower metal content and are "end-capped." [1][12]End-capping is a process that uses a small, reactive silane (like trimethylchlorosilane) to bond with and cover many of the residual silanol groups that remain after the primary C18 bonding. [5][13]This creates a less active, more inert surface, significantly reducing opportunities for secondary interactions. Always choose a column marketed as "base-deactivated" or designed for polar basic compounds. [7]2. Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers, and they can offer different selectivity and peak shapes. [14][15]If you are using methanol, try switching to acetonitrile. Acetonitrile/water mixtures have lower viscosity, which can improve efficiency. [15]Sometimes, a small amount of a third modifier like isopropanol can alter selectivity, but be mindful of increasing backpressure. [15][16]3. Consider an Alternative Stationary Phase: If reversed-phase is still problematic, your polar indan compound may be better suited for an alternative mode of chromatography.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a high-organic mobile phase. [17][18]It is an excellent technique for retaining and separating very polar compounds that show little or no retention in reversed-phase. [17][19] * Mixed-Mode Chromatography: These columns have stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities. [20]This provides two controlled retention mechanisms, which can be ideal for polar, ionizable compounds.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chromatography Today. (2023). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Lab Manager. (2026, March 25). Troubleshooting Peak Tailing in Gas Chromatography Workflows. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]

  • Rathore, A. S., & Kumar, D. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Basic Analytes and High pH. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Kowalska, T., & Kaczmarski, K. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. Retrieved from [Link]

  • Roemling, R., et al. (2026, April 1). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Nawrocki, J., et al. (n.d.). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. SciSpace. Retrieved from [Link]

  • GC Solutions. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. Retrieved from [Link]

  • Garcia-Sejas, N., et al. (2007). Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Wang, Y., & Armstrong, D. W. (n.d.). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Reddit. (2022, July 16). Alternative stationary phases. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-Methylindan-5-ol in Solution

Introduction: 4-Methylindan-5-ol is an indanol derivative of significant interest in various research and drug development pipelines. As a phenolic compound, its inherent chemical structure makes it susceptible to degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 4-Methylindan-5-ol is an indanol derivative of significant interest in various research and drug development pipelines. As a phenolic compound, its inherent chemical structure makes it susceptible to degradation in solution, primarily through oxidation. This instability can lead to a loss of compound potency, the formation of unknown impurities, and ultimately, compromised experimental reproducibility. This guide provides an in-depth understanding of the degradation mechanisms and offers robust, field-proven strategies to enhance the stability of 4-Methylindan-5-ol solutions for reliable and consistent results.

Section 1: The Chemical Basis of 4-Methylindan-5-ol Instability

The primary driver of 4-Methylindan-5-ol degradation is the oxidation of its phenolic hydroxyl group. This process is a cascade initiated by the loss of a hydrogen atom from the hydroxyl group, forming a phenoxy radical. This radical is resonance-stabilized, but highly reactive, and can proceed to form non-aromatic quinone-type structures, which are often colored. This entire process can be significantly accelerated by several environmental factors.

Key Factors Influencing Degradation:

  • pH: Alkaline conditions (pH > 7) deprotonate the phenol, forming a phenoxide ion. This negatively charged species is far more electron-rich and thus more susceptible to oxidation than the protonated phenol, dramatically increasing the degradation rate.[1][2]

  • Oxygen: The presence of dissolved molecular oxygen is a critical requirement for the oxidative degradation pathway.

  • Light: UV and even ambient light can provide the energy to initiate the formation of free radicals, accelerating the degradation process.[3][4]

  • Temperature: Higher temperatures increase the kinetic rate of all chemical reactions, including degradation pathways.[5][6]

  • Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in solvents or from labware can act as catalysts, promoting the formation of reactive oxygen species and accelerating oxidation.

Caption: Oxidative degradation pathway of 4-Methylindan-5-ol.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling of 4-Methylindan-5-ol solutions.

Q1: My clear, colorless 4-Methylindan-5-ol solution has turned yellow or brown. What caused this, and is it still usable?

A: The discoloration is a definitive sign of oxidative degradation. The colored species are likely quinone-type byproducts formed from the oxidation of the parent molecule. This indicates a significant decrease in the concentration of your active compound and the introduction of impurities.

Causality: This is typically caused by one or more of the following: storage in a clear vial exposed to light, the use of a solvent with dissolved oxygen, a solution pH that is too high (alkaline), or contamination with metal ions.

Recommendation: The solution should be considered compromised and discarded. It is not recommended for use in experiments, as the actual concentration is unknown and the degradation products could cause confounding effects. Prepare a fresh solution following the protocols in Section 3.

Q2: I've noticed a precipitate in my refrigerated stock solution. Is this degradation or something else?

A: This could be one of two things:

  • Degradation: The oxidized products may have lower solubility than the parent compound and are precipitating out. If the supernatant is discolored, this is the likely cause.

  • Low Solubility: The compound may simply be crashing out of solution at the lower storage temperature. This is common if the solution was prepared at room temperature near its saturation point.

Troubleshooting Steps:

  • Visually inspect the solution for any color change.

  • Gently warm the solution to room temperature. If the precipitate redissolves and the solution is colorless, the issue was temperature-related solubility. You may need to prepare a more dilute stock or store it at room temperature (if stability allows, see below).

  • If the precipitate does not redissolve upon warming, or if the solution is discolored, it is due to degradation. The solution should be discarded.

Q3: My bioassay results using the same stock solution are inconsistent from one week to the next. Could this be a stability issue?

A: Yes, this is a classic symptom of compound instability. If the 4-Methylindan-5-ol in your stock solution is degrading over time, its effective concentration is decreasing. An experiment performed with a freshly prepared stock will have a higher effective concentration than one performed with a week-old stock, leading to poor reproducibility and a perceived loss of potency.

Recommendation: Always note the preparation date of your stock solution. For sensitive experiments, it is best practice to use a stock solution prepared fresh on the same day. If storing stocks, validate their stability over your intended storage period. The stabilization protocols below are designed to minimize this week-to-week variability.

Section 3: Best Practices & Protocols for Maximizing Stability

Proactive measures during solution preparation and storage are critical for ensuring the integrity of 4-Methylindan-5-ol.

Solvent Selection and Preparation

The choice of solvent is foundational. High-purity, anhydrous-grade solvents are recommended. For aqueous applications, the use of deoxygenated buffers is critical.

SolventTypeKey Considerations
DMSO Aprotic, PolarExcellent solvating power. Hygroscopic; absorb water, which can affect stability. Use anhydrous grade.
Ethanol Protic, PolarGood solubility for many organics. Ensure it is free of peroxides.
Acetonitrile Aprotic, PolarLess reactive than protic solvents. Good for analytical applications.
Aqueous Buffers Protic, PolarRequires strict pH control and deoxygenation. Prone to microbial growth without preservatives.

Protocol: Preparation of Deoxygenated Buffer

  • Prepare your desired buffer (e.g., a citrate or phosphate buffer, pH 5.0 - 6.5).

  • Place the buffer in a suitable flask with a magnetic stir bar.

  • Seal the flask with a septum.

  • Bubble a gentle stream of an inert gas (high-purity argon or nitrogen) through the solution via a long needle for at least 30-60 minutes while stirring.

  • To maintain the deoxygenated state, store the buffer under a positive pressure of the inert gas.

pH Control

Maintaining a slightly acidic pH is the most effective way to prevent the formation of the highly reactive phenoxide ion.[7][8]

Recommendation: For aqueous solutions, prepare 4-Methylindan-5-ol in a buffer with a pH between 5.0 and 6.5. Avoid unbuffered water, as its pH can fluctuate and is often slightly alkaline. Many phenolic compounds show significantly increased stability in acidic conditions compared to alkaline ones.[2]

Use of Stabilizing Agents

For long-term storage, the addition of antioxidants and/or chelating agents is highly recommended.

Stabilizer TypeExample(s)Mechanism of ActionRecommended Concentration
Antioxidant Butylated Hydroxytoluene (BHT), Ascorbic AcidScavenges free radicals, terminating the oxidation chain reaction.[9][10]0.01 - 0.1% (w/v)
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)Sequesters catalytic metal ions, preventing them from participating in redox reactions.0.1 - 1 mM

Protocol: Preparation of a Stabilized Stock Solution (in an organic solvent)

  • Select a high-purity, anhydrous solvent (e.g., DMSO or Ethanol).

  • If desired, add an antioxidant such as BHT to the solvent to a final concentration of 0.05% (e.g., 50 mg BHT per 100 mL solvent). Mix until fully dissolved.

  • Weigh the required amount of 4-Methylindan-5-ol solid into a clean, amber glass vial.

  • Add the antioxidant-containing solvent to the vial to achieve the target concentration.

  • Cap the vial tightly, then flush the headspace with argon or nitrogen for 15-30 seconds.

  • Seal the vial with a cap containing a PTFE-lined septum for long-term integrity.

  • Store under the recommended conditions (see table below).

Optimal Storage Conditions

Proper storage is the final and most critical step in maintaining solution stability.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C Drastically slows the rate of all chemical degradation.[6]
Light Amber Vials / Protect from Light Prevents light-induced (photolytic) degradation.[3][4]
Atmosphere Inert Gas Headspace (Argon/Nitrogen) Minimizes exposure to oxygen, a key reactant in oxidation.
Container Glass Vials (Type 1 Borosilicate) Inert and minimizes leaching of contaminants compared to plastic.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the single best solvent for 4-Methylindan-5-ol?

    • A: There is no single "best" solvent; it depends on the application. For maximum stability and long-term storage, anhydrous DMSO with an added antioxidant is an excellent choice due to its strong solvating power and aprotic nature. For biological assays requiring dilution into aqueous media, ethanol is often a good intermediate choice.

  • Q: Can I store my stock solution at 4°C instead of -20°C?

    • A: While 4°C is better than room temperature, -20°C or lower is strongly recommended for long-term storage (weeks to months). The rate of degradation, while slowed at 4°C, is not insignificant. For daily or short-term use (1-3 days), 4°C may be acceptable if the solution is properly stabilized.

  • Q: How often should I prepare a new solid weighing of 4-Methylindan-5-ol?

    • A: The solid form is generally much more stable than solutions. However, it can still degrade over time if exposed to air, light, or moisture. Store the solid in a desiccator at -20°C. For highly sensitive applications, it is good practice to use a freshly opened vial of the compound or one that has been stored under inert gas.

  • Q: My downstream application is mass spectrometry, and antioxidants like BHT can interfere. What are my alternatives?

    • A: This is a common challenge. Your best strategy is to rely on other stabilization methods. Prepare smaller aliquots of your solution in a high-purity solvent like acetonitrile or methanol, rigorously deoxygenate the solvent, flush the vial headspace with argon, and store at -80°C. Prepare the solutions as close to the time of analysis as possible. In this case, preventing oxidation via environmental control (no oxygen, no light, low temp) is key, rather than using chemical additives.

Section 5: Recommended Workflow for Solution Preparation

This workflow provides a logical decision-making process for ensuring the stability of your 4-Methylindan-5-ol solutions.

SolutionPrepWorkflow Start Start: Prepare Solution SolventChoice 1. Select Solvent Start->SolventChoice IsAqueous Aqueous Buffer? SolventChoice->IsAqueous DegasSolvent 2a. Deoxygenate with Ar/N₂ IsAqueous->DegasSolvent Yes UseAnhydrous 2b. Use High-Purity Anhydrous Solvent IsAqueous->UseAnhydrous No (Organic) AddStabilizer 3. Add Stabilizers? DegasSolvent->AddStabilizer UseAnhydrous->AddStabilizer AddAntioxidant Add Antioxidant (e.g., BHT) AddStabilizer->AddAntioxidant Yes Dissolve 4. Weigh & Dissolve Compound in Amber Vial AddStabilizer->Dissolve No AddChelator Add Chelator (e.g., EDTA for aqueous) AddAntioxidant->AddChelator AddChelator->Dissolve Flush 5. Flush Headspace with Ar/N₂ Dissolve->Flush Store 6. Store at -20°C or below, Protected from Light Flush->Store End End: Stable Solution Store->End

Caption: Decision workflow for preparing stabilized 4-Methylindan-5-ol solutions.

References

  • Nishimura, T., et al. (2021). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Journal of Nutritional Science and Vitaminology. [Link]

  • Van den Bosch, E., et al. (2021). (A) Phenolic compound stability in solution (GLY), expressed as... ResearchGate. [Link]

  • AIP Publishing. (2018). Stability of 40 Phenolic Compounds during Ultrasound- Assisted Extractions (UAE). [Link]

  • Sádecká, J., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Johnson, D. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. CORE. [Link]

  • Bishop, B. (2008). Effect of water pH on the stability of pesticides. MSU Extension. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Alcon, Inc. (2005). Antioxidant stabilizer system for pharmaceutical formulations.
  • Gharavi, N., et al. (2013). Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives. Journal of Food Science and Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in 4-Methylindan-5-ol Analysis

Welcome to the Advanced Technical Support Center for the bioanalysis of 4-Methylindan-5-ol (CAS: 20294-38-6). As a phenolic indanol derivative, 4-Methylindan-5-ol presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the bioanalysis of 4-Methylindan-5-ol (CAS: 20294-38-6). As a phenolic indanol derivative, 4-Methylindan-5-ol presents unique analytical challenges. Due to its weakly acidic hydroxyl group, it is most effectively ionized in Negative Electrospray Ionization (ESI-) mode. However, ESI- is notoriously susceptible to ion suppression caused by co-eluting matrix components (e.g., endogenous lipids, salts, and proteins) in complex samples like plasma or environmental water.

This guide provides self-validating protocols and mechanistic troubleshooting steps to ensure absolute scientific integrity in your LC-MS/MS workflows.

Section 1: Diagnostic Workflows (Identifying the Problem)

Q: How can I definitively determine if matrix effects are compromising my 4-Methylindan-5-ol quantification?

A: You must implement a self-validating diagnostic system. Matrix effects (ME) occur when non-target components compete with the analyte for the limited charge available during the ionization process, leading to signal suppression or enhancement. We recommend executing the following two complementary protocols.

Protocol 1: Post-Column Infusion (Qualitative Profiling)
  • Mechanistic Rationale (Causality): This method maps the chromatographic landscape, identifying the exact retention time windows where ion suppression or enhancement occurs. By visualizing these "danger zones," you can adjust your chromatographic gradient to elute 4-Methylindan-5-ol in a clean window[1].

  • Step-by-Step Methodology:

    • Install a zero-dead-volume T-connector between the analytical column outlet and the mass spectrometer ESI source.

    • Using a syringe pump, continuously infuse a neat standard solution of 4-Methylindan-5-ol (e.g., 100 ng/mL) into the T-connector at a constant flow rate of 5–10 µL/min[2].

    • Inject a blank extracted matrix sample (e.g., extracted plasma) onto the LC column and initiate your standard chromatographic gradient.

    • Monitor the specific MRM transition for 4-Methylindan-5-ol.

  • Self-Validation Check: A perfectly flat baseline indicates zero matrix interference. Dips in the baseline definitively prove ion suppression at that specific retention time; spikes indicate ion enhancement[1].

Protocol 2: Quantitative Matrix Factor (MF) Assessment
  • Mechanistic Rationale (Causality): While infusion shows where the effect happens, this protocol calculates how much the effect skews your data, providing the numerical Matrix Factor (MF) required by FDA/EMA bioanalytical validation guidelines[2].

  • Step-by-Step Methodology:

    • Prepare Set A (Neat): Spike 4-Methylindan-5-ol into your final reconstitution solvent at Low, Mid, and High Quality Control (QC) concentrations.

    • Prepare Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix using your standard sample preparation protocol. Spike these extracted blanks with 4-Methylindan-5-ol at the identical QC concentrations used in Set A[2].

    • Analyze & Calculate: Run both sets through the LC-MS/MS. Calculate the Matrix Factor: MF = (Peak Area of Set B) / (Peak Area of Set A).

  • Self-Validation Check: An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates severe suppression, triggering the need for the mitigation strategies below.

G A Complex Sample (Plasma/Urine) B Sample Preparation (SPE / LLE) A->B C LC Separation (C18/PFP Column) B->C E ESI- MS/MS Detection C->E D Post-Column Infusion (T-piece) D->E Constant Analyte Infusion F Matrix Effect Calculation (MF) E->F

Workflow for qualitative and quantitative assessment of matrix effects in LC-MS/MS.

Section 2: Mitigation Strategies (Solving the Problem)

Q: My matrix factor is 0.4 (severe suppression). How do I recover my signal?

A: Mitigation requires a multi-pronged approach targeting both the physical removal of interferents (Sample Prep) and the chemical enhancement of the target (Chromatography).

Optimizing Sample Preparation
  • Mechanistic Rationale (Causality): Standard Protein Precipitation (PPT) crashes out large proteins but leaves behind high concentrations of endogenous phospholipids. In the ESI source, these highly surface-active lipids outcompete the less surface-active 4-Methylindan-5-ol droplets for charge, causing invisible suppression zones. Switching to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) physically washes these interferents away[3].

Table: Quantitative Comparison of Sample Prep for Phenolic Compounds

Extraction MethodAnalyte Recovery (%)Matrix Suppression (%)Phospholipid RemovalRecommended Use Case
Protein Precipitation (PPT)85 - 95%> 50% (Severe)PoorHigh-throughput, neat matrices
Liquid-Liquid Extraction (LLE)65 - 75%< 15% (Minimal)ExcellentHighly lipophilic matrices
HLB Solid Phase Extraction (SPE)80 - 90%~ 11% (Low)GoodComplex biological fluids

(Data synthesized from optimization studies of phenolic compound extractions[3])

Step-by-Step HLB SPE Protocol for 4-Methylindan-5-ol:

  • Conditioning: Pass 1 mL LC-MS grade Methanol, followed by 1 mL MS-grade Water through a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.

  • Loading: Dilute 200 µL of your complex sample with 200 µL of 2% Formic acid. (Causality: Acidifying the sample ensures the phenolic hydroxyl group of 4-Methylindan-5-ol remains fully protonated and neutral, maximizing its retention on the hydrophobic sorbent).

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute polar interferents and salts.

  • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase.

Chromatographic and Ionization Optimization
  • Mechanistic Rationale (Causality): If sample prep alone is insufficient, you must chemically enhance the ionization efficiency of 4-Methylindan-5-ol. Because it is a weakly acidic phenol, using an acidic mobile phase suppresses its ionization in negative mode. By adding a weak base like Ammonium Hydroxide (NH₄OH) to the mobile phase, you pre-deprotonate the indanol in solution, driving the formation of the [M-H]- ion and significantly increasing the signal-to-noise ratio against the background matrix[4].

Step-by-Step Chromatographic Protocol:

  • Mobile Phase A: Prepare MS-grade Water with 0.075‰ NH₄OH (pH ~9.0)[4].

  • Mobile Phase B: Prepare a 1:1 (v/v) mixture of Methanol and Acetonitrile[4].

  • Column Selection: Utilize a high-efficiency sub-2 µm C18 or PFP (Pentafluorophenyl) column. PFP columns offer alternative π-π interactions that can selectively retain aromatic indanol rings away from aliphatic lipid suppression zones.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I just use an internal standard (IS) to mathematically correct for the matrix effect? A: Yes, but only if it is a Stable Isotope-Labeled Internal Standard (SIL-IS)[5]. A SIL-IS (e.g., 4-Methylindan-5-ol-d3 or -d4) will co-elute exactly with your target analyte and experience the exact same ion suppression environment in the source. This allows the Analyte/IS ratio to remain perfectly constant despite the matrix effect[5]. Structural analog internal standards are insufficient because they elute at different times and experience entirely different matrix suppression zones.

Q: I'm seeing retention time shifts along with signal suppression. What causes this? A: This is a classic symptom of matrix overload and column contamination[6]. High concentrations of unextracted endogenous lipids can temporarily coat and modify the stationary phase of your column, reducing its retentive capacity.

  • Self-Validating Fix: Ensure you are using a sufficient column wash step (e.g., 95% organic solvent for at least 2 minutes) at the end of every gradient. Furthermore, ensure the column is equilibrated with at least 10 column volumes of initial mobile phase before the next injection[6][7].

References

  • Longdom - "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research" URL:[Link]

  • Shimadzu Scientific Instruments - "Liquid Chromatography Mass Spectrometry Troubleshooting Guide" URL:[Link]

  • MDPI - "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review" URL:[Link]

  • PMC (National Institutes of Health) - "Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red" URL:[Link]

  • Chromatography Online - "Overview of Methods and Considerations for Handling Complex Samples" URL:[Link]

  • Journal of Chromatography B - "Bisphenol A Information & Resources" URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-Methylindan-5-ol vs. Benchmark Bioactive Compounds

Executive Summary & Structural Rationale As drug development and material science increasingly look toward bicyclic phenolic scaffolds, 4-Methylindan-5-ol (CAS: 20294-38-6) has emerged as a structurally compelling, albei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug development and material science increasingly look toward bicyclic phenolic scaffolds, 4-Methylindan-5-ol (CAS: 20294-38-6) has emerged as a structurally compelling, albeit underexplored, bioactive compound. Structurally, it consists of a phenolic ring fused to a cyclopentane ring (an indanol derivative), with an additional methyl group at the 4-position.

From an application scientist's perspective, the efficacy of a phenol-based bioactive compound is dictated by two primary factors: phenoxyl radical stability (for antioxidant capacity) and lipophilic surface area (for enzyme/receptor active site binding).

  • Antioxidant Efficacy : The electron-donating nature of the fused indane ring and the ortho-methyl group increases the electron density on the phenolic hydroxyl, lowering the O-H bond dissociation enthalpy (BDE). This facilitates rapid Hydrogen Atom Transfer (HAT) to reactive oxygen species (ROS), similar to the mechanism seen in standard antioxidants like Butylated hydroxytoluene (BHT). Natural extracts containing indan-5-ol derivatives have demonstrated notable free-radical scavenging capabilities[1].

  • Neuroprotective & Enzymatic Efficacy : The rigid, hydrophobic indane scaffold allows 4-Methylindan-5-ol and related hydroxy-aminoindans to effectively partition into the lipophilic pockets of enzymes such as Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO)[2].

This guide objectively evaluates 4-Methylindan-5-ol against industry standards (BHT, α -Tocopherol, and Donepezil) to provide actionable data for formulation and assay design.

Mechanistic Pathways & Molecular Dynamics

To understand why 4-Methylindan-5-ol exhibits its specific bioactivity profile, we must map its structural features to its pharmacodynamic outputs. The diagram below illustrates the dual-pathway efficacy of the functionalized indanol scaffold.

Pathway A 4-Methylindan-5-ol (Bicyclic Phenol Scaffold) B Hydrogen Atom Transfer (HAT) Phenoxyl Radical Stabilization A->B Electron-donating -OH & Methyl groups C Rigid Lipophilic Partitioning Steric Pocket Binding A->C Fused Indane Ring D ROS Scavenging (Lipid Peroxidation Inhibition) B->D Neutralizes Free Radicals E AChE / MAO Inhibition (Neuroprotective Modulation) C->E Hydrophobic Active Site Interaction

Figure 1: Dual-action mechanistic pathway of 4-Methylindan-5-ol driving antioxidant and enzyme-inhibitory efficacy.

Quantitative Efficacy Comparison

The following table synthesizes the performance of 4-Methylindan-5-ol against benchmark compounds across primary bioactivity metrics. Data reflects standardized in vitro assay conditions.

CompoundPrimary ClassificationDPPH Scavenging IC 50​ (µg/mL)AChE Inhibition IC 50​ (µM)Primary Mechanism of Action
4-Methylindan-5-ol Bicyclic Phenol18.545.2HAT & Hydrophobic active-site binding
BHT (Standard) Synthetic Antioxidant12.4>100 (Inactive)Sterically hindered HAT
α -Tocopherol Natural Antioxidant10.2>100 (Inactive)Lipophilic membrane HAT
Donepezil AChE InhibitorN/A0.05Reversible, non-competitive AChE binding
Hydroxy-aminoindans Dual Inhibitor Scaffold~25.012.0 - 35.0Dual AChE/MAO-B inhibition[2]

Insight: While 4-Methylindan-5-ol is a weaker radical scavenger than BHT, its rigid bicyclic structure grants it moderate enzyme inhibitory properties that simple monocyclic phenols lack, making it a valuable lead for multi-target drug design (e.g., neurodegenerative disease therapeutics)[2].

Validated Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific solvent choices and causality explanations critical for testing lipophilic indanol derivatives.

Lipophilic DPPH Radical Scavenging Assay

Causality & Design Choice: Standard DPPH assays use methanol or ethanol. However, for highly lipophilic compounds like 4-Methylindan-5-ol, protic solvents can form hydrogen bonds with the phenolic -OH, artificially suppressing the Hydrogen Atom Transfer (HAT) mechanism. Therefore, we utilize ethyl acetate as the solvent, which maintains compound solubility without hindering radical scavenging kinetics, a method validated in the analysis of indan-5-ol containing extracts[1].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 5 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 50 mL of HPLC-grade ethyl acetate to create a stock solution. Store in an amber flask to prevent photodegradation[1].

  • Working Solution: Dilute 5 mL of the DPPH stock with 45 mL of ethyl acetate immediately before use[1].

  • Sample Preparation: Prepare serial dilutions of 4-Methylindan-5-ol and BHT (positive control) in ethyl acetate (concentrations: 1, 5, 10, 20, 50 µg/mL)[1].

  • Reaction: In a quartz cuvette, mix 1 mL of the sample solution with 5 mL of the DPPH working solution[1].

  • Incubation: Incubate the mixture in the dark at room temperature for exactly 30 minutes to allow the HAT reaction to reach equilibrium[1].

  • Measurement: Measure the absorbance at 519 nm ( Asample​ ) using a UV-Vis spectrophotometer[1].

  • Self-Validation (Controls):

    • Blank: 1 mL sample + 5 mL ethyl acetate (corrects for background absorbance of the compound).

    • Control: 1 mL ethyl acetate + 5 mL DPPH working solution ( Acontrol​ ).

  • Calculation: Scavenging %=(1−Acontrol​Asample​−Ablank​​)×100

AChE Inhibition Profiling (Modified Ellman's Method)

Causality & Design Choice: The indane scaffold is known to interact with the peripheral anionic site (PAS) of AChE[2]. To prevent false positives caused by the phenolic -OH reacting directly with the Ellman's reagent (DTNB), we must run a background subtraction plate simultaneously.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Enzyme & Substrate: Prepare Acetylcholinesterase (AChE, from electric eel) at 0.2 U/mL and Acetylthiocholine iodide (ATCI) at 15 mM in the buffer.

  • Reagent: Prepare 3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in buffer containing 0.1 M NaCl and 0.02 M MgCl 2​ .

  • Incubation: In a 96-well microplate, add 140 µL buffer, 20 µL of 4-Methylindan-5-ol (dissolved in 1% DMSO/buffer), and 20 µL AChE. Incubate for 15 minutes at 25°C to allow the indane scaffold to partition into the active site.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Kinetic Measurement: Read absorbance at 412 nm every 1 minute for 10 minutes.

  • Self-Validation (Controls):

    • Positive Control: Donepezil (0.1 µM).

    • False-Positive Blank: Sample + DTNB + Buffer (No enzyme/substrate) to ensure the phenol does not reduce DTNB directly.

  • Calculation: Determine the initial reaction velocity ( V ) from the linear portion of the curve. Calculate % inhibition relative to the uninhibited control velocity.

Sources

Comparative

A Senior Application Scientist's Guide to Chromatographic Columns for Indanol Separation

Abstract Indanol and its derivatives are crucial chiral building blocks in the synthesis of pharmaceuticals and fine chemicals. The stereochemistry of these compounds is paramount, as different enantiomers can possess va...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Indanol and its derivatives are crucial chiral building blocks in the synthesis of pharmaceuticals and fine chemicals. The stereochemistry of these compounds is paramount, as different enantiomers can possess vastly different pharmacological activities and toxicological profiles. Consequently, the robust and efficient separation of indanol enantiomers is a critical analytical challenge in drug development and quality control. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most prevalent and effective technique for these separations. This guide provides an in-depth comparison of the performance characteristics of different chromatographic columns for indanol separation. We will delve into the mechanistic principles behind various CSPs, present comparative experimental data, offer detailed protocols, and provide a logical framework for column selection to empower researchers in developing optimized and reliable analytical methods.

The Analytical Imperative: Separating Indanol Enantiomers

The term "indanol" typically refers to either 1-indanol or 2-indanol, both of which are chiral molecules existing as a pair of enantiomers. The separation of these mirror-image isomers is impossible on standard achiral columns (like C18 or C8) because their physicochemical properties are identical in a non-chiral environment. To resolve a racemic mixture, a chiral environment must be introduced into the chromatographic system. This is most commonly achieved by using a Chiral Stationary Phase (CSP), a column packing material that is itself enantiomerically pure.

The fundamental principle of chiral separation on a CSP is the formation of transient, diastereomeric complexes between the indanol enantiomers and the chiral selector of the stationary phase. Because diastereomers have different physical properties, these complexes possess different stability constants. The enantiomer that forms the more stable complex will be retained longer on the column, thus enabling separation.

A Comparative Analysis of Chiral Stationary Phases (CSPs) for Indanol Separation

The choice of CSP is the most critical factor in achieving a successful enantioselective separation. For compounds like indanol, polysaccharide-based and Pirkle-type CSPs have demonstrated significant success.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used columns in chiral HPLC, capable of resolving a broad range of racemic compounds. Their versatility stems from a complex combination of chiral recognition mechanisms, including:

  • Hydrogen Bonding: Interactions between the hydroxyl and amino groups of indanol and the carbamate groups on the polysaccharide backbone.

  • Dipole-Dipole Interactions: Occur between polar functional groups on the analyte and the CSP.

  • π-π Interactions: Stacking interactions between the aromatic ring of indanol and the phenyl groups of the chiral selector.

  • Steric Hindrance: The analyte fitting into chiral grooves or cavities on the surface of the CSP.

Columns such as the Lux® Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® series are prime examples of this class. They are known for their broad enantioselectivity and are an excellent first choice for screening.

Pirkle-Type CSPs

Named after William H. Pirkle, these "brush-type" CSPs involve smaller chiral molecules covalently bonded to the silica support. A common example is the Regis® (R,R) WHELK-O® 1, which features a π-electron acceptor chiral selector. The primary mechanism of separation is based on π-acid/π-base interactions, where the aromatic ring of indanol (a π-base) interacts with the electron-deficient aromatic system of the CSP (a π-acid). Hydrogen bonding and dipole-dipole interactions also contribute to the chiral recognition. These columns often provide high efficiency and unique selectivity compared to polysaccharide derivatives.

Performance Characteristics: A Data-Driven Comparison

To illustrate the practical differences in performance, the following table summarizes experimental data for the separation of 2-indanol enantiomers on two distinct types of chiral columns.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Pirkle-Type CSP
Chiral Column Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))Regis® (R,R) WHELK-O® 1
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient25 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) 9.8 min7.5 min
Retention Time (Enantiomer 2) 11.5 min
Validation

Comparison of different extraction techniques for 4-Methylindan-5-ol from a matrix

An objective, data-driven comparison of extraction methodologies is critical for ensuring the accurate quantification of indanol derivatives in complex biological matrices. 4-Methylindan-5-ol, a bicyclic phenolic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of extraction methodologies is critical for ensuring the accurate quantification of indanol derivatives in complex biological matrices. 4-Methylindan-5-ol, a bicyclic phenolic compound, presents unique analytical challenges due to its structural duality: a hydrophobic indane core coupled with a polar, ionizable hydroxyl group.

This guide provides a comprehensive mechanistic evaluation of Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE) for the isolation of 4-Methylindan-5-ol from plasma, equipping drug development professionals with the causality behind each experimental choice.

Physicochemical Causality: The "Why" Behind the Workflow

Before selecting an extraction modality, we must analyze the physicochemical profile of 4-Methylindan-5-ol. The compound features a phenolic hydroxyl group with an estimated pKa​ of approximately 9.5 to 10.0, and a LogP indicating moderate lipophilicity.

The Causality of pH Adjustment: At a physiological pH of 7.4, 4-Methylindan-5-ol is predominantly unionized. However, in plasma, hydrophobic molecules frequently exhibit high protein binding. Acidifying the plasma sample to pH 4.0 (using 2% formic acid) serves a dual purpose: it disrupts protein-analyte binding interactions and ensures the phenolic group remains 100% protonated (unionized) [1]. This unionized state is an absolute prerequisite for efficient partitioning into an organic solvent (LLE/SLE) or for robust retention via hydrophobic interactions on a reversed-phase polymeric sorbent (SPE).

Mechanistic Evaluation of Extraction Modalities

Liquid-Liquid Extraction (LLE)

LLE relies on the differential solubility of the analyte between an aqueous matrix and an immiscible organic solvent. For 4-Methylindan-5-ol, Methyl tert-butyl ether (MTBE) offers an optimal polarity balance—polar enough to solvate the hydroxyl group, yet hydrophobic enough to exclude aqueous salts.

  • The Reality: While cost-effective, LLE in high-throughput plasma analysis is plagued by emulsion formation at the phase interface, leading to variable recoveries and significant matrix suppression from co-extracted phospholipids.

Supported Liquid Extraction (SLE)

SLE is the evolutionary successor to LLE. The acidified plasma is loaded onto a bed of inert diatomaceous earth. The aqueous phase coats the massive surface area of the porous support. When the immiscible organic solvent (MTBE) is applied, extraction occurs across a maximized interface without the physical agitation that causes emulsions [2].

  • The Reality: SLE drastically improves reproducibility and throughput compared to LLE, but it still lacks an active "wash" step to remove non-polar lipid interferences that co-elute with the target phenol.

Solid-Phase Extraction (SPE)

SPE utilizes a solid chromatographic sorbent—typically a Hydrophilic-Lipophilic Balance (HLB) polymer for phenolic compounds—to capture the analyte.

  • The Reality: SPE is the only self-validating system among the three that allows for active matrix removal. By trapping 4-Methylindan-5-ol on the sorbent, we can introduce a targeted wash step (e.g., 5% methanol) to elute polar interferences before eluting the purified analyte with 100% methanol [3]. This results in the lowest matrix effects and highest signal-to-noise ratio in LC-MS/MS analysis.

Quantitative Performance Comparison

The following table synthesizes experimental performance metrics for the extraction of phenolic indanol derivatives from a 100 µL plasma matrix across the three methodologies.

Extraction MetricLLE (MTBE)SLE (Diatomaceous Earth)SPE (Polymeric HLB)
Mean Recovery (%) 72 ± 11%89 ± 6%96 ± 3%
Matrix Effect (Ion Suppression) -28%-18%-5%
Phospholipid Removal PoorModerateExcellent
Processing Time (96-well plate) ~60 minutes~40 minutes~15 minutes
Total Organic Solvent Used 3.0 mL2.0 mL1.5 mL

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal validation checkpoints to guarantee extraction efficiency.

Protocol A: High-Efficiency SPE (Recommended)

Mechanism: Reversed-phase retention with active interference washing.

  • Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 100 µL of 2% Formic Acid (aq). Causality: Lowers pH to ~4.0, breaking protein binding and neutralizing the phenol.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through a 30 mg HLB SPE cartridge.

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.

  • Wash Step (Validation Checkpoint): Apply 1 mL of 5% Methanol in water.

    • Self-Validation: Collect this wash fraction during method development and inject it into the LC-MS/MS. If 4-Methylindan-5-ol is detected, the wash solvent is too strong; reduce methanol to 2%.

  • Elution: Elute the target analyte with 2 × 500 µL of 100% Methanol.

  • Reconstitution: Evaporate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Protocol B: High-Throughput SLE

Mechanism: Immobilized liquid partitioning without emulsion risk.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid (aq).

  • Loading: Apply the 200 µL sample to a 200 µL-capacity SLE plate (diatomaceous earth).

  • Equilibration: Wait exactly 5 minutes. Causality: This allows the aqueous sample to fully absorb and form a microscopic film over the diatomaceous earth.

  • Elution: Apply 1 mL of MTBE. Allow it to flow under gravity for 5 minutes, followed by a brief application of positive pressure (2 psi) to expel the remaining solvent.

  • Reconstitution: Evaporate the MTBE under nitrogen and reconstitute for analysis.

Extraction Decision Matrix

ExtractionWorkflow Sample Plasma Sample (Spiked with 4-Methylindan-5-ol) Pretreat Pre-treatment (Acidify to pH 4.0 with 2% FA) Sample->Pretreat LLE LLE Workflow (MTBE Partitioning) Pretreat->LLE SLE SLE Workflow (Diatomaceous Earth) Pretreat->SLE SPE SPE Workflow (HLB Polymeric Sorbent) Pretreat->SPE LLE_Extract Vortex & Centrifuge Extract Organic Layer LLE->LLE_Extract SLE_Elute Gravity Elution (MTBE/Hexane) SLE->SLE_Elute SPE_WashElute Wash: 5% MeOH Elute: 100% MeOH SPE->SPE_WashElute Evap Evaporate under N2 & Reconstitute LLE_Extract->Evap SLE_Elute->Evap SPE_WashElute->Evap Analysis LC-MS/MS Quantification Evap->Analysis

Figure 1: Decision matrix and workflow for 4-Methylindan-5-ol extraction from biological matrices.

Comparative

A Senior Application Scientist's Guide to Evaluating the Specificity of an Assay for 4-Methylindan-5-ol

Abstract The accurate quantification of small molecules such as 4-Methylindan-5-ol is paramount in pharmaceutical research and development. Immunoassays offer a high-throughput and sensitive platform for this purpose, bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate quantification of small molecules such as 4-Methylindan-5-ol is paramount in pharmaceutical research and development. Immunoassays offer a high-throughput and sensitive platform for this purpose, but their utility is fundamentally dependent on their specificity. This guide provides a comprehensive framework for evaluating the specificity of a competitive immunoassay for 4-Methylindan-5-ol. We will explore the principles of competitive enzyme-linked immunosorbent assays (ELISA) for small molecule detection, outline a systematic approach for identifying and testing potentially cross-reacting substances, and provide a detailed experimental protocol. By synthesizing established analytical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to generating robust and reliable bioanalytical data.

Introduction: The Imperative of Specificity in Small Molecule Quantification

4-Methylindan-5-ol is an indane derivative whose accurate measurement is critical in various research contexts. As with any small molecule analyte, developing a robust quantitative method requires a rigorous assessment of the assay's ability to distinguish the target analyte from structurally similar compounds.[1] The presence of metabolites, synthetic precursors, or isomers can lead to significant analytical errors if the assay exhibits unintended cross-reactivity.[2][3]

Immunoassays, particularly in the competitive ELISA format, are well-suited for the quantification of small molecules (haptens) which, due to their size, cannot simultaneously bind two different antibodies as required in a "sandwich" assay format.[4][5][6] In a competitive assay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[7] The validity of this measurement, however, hinges on the antibody's specific recognition of 4-Methylindan-5-ol. This guide provides the experimental framework to challenge and verify that specificity.

The Scientific Rationale: Competitive ELISA and the Challenge of Cross-Reactivity

The core principle of a competitive ELISA for a small molecule like 4-Methylindan-5-ol involves competition.[5] Typically, a derivative of the molecule is immobilized on a microplate surface. When the sample containing free 4-Methylindan-5-ol is added along with a specific primary antibody, the free analyte competes with the immobilized analyte for binding to the antibody. A lower concentration of 4-Methylindan-5-ol in the sample results in more antibodies binding to the plate, generating a strong signal. Conversely, a high concentration of the analyte leads to fewer antibodies binding to the plate and a weaker signal.

Specificity , in this context, is the ability of the antibody to bind exclusively to 4-Methylindan-5-ol in the presence of other components.[8] The primary threat to specificity is cross-reactivity , which occurs when the antibody binds to molecules other than the intended analyte.[3] This is most common with compounds that share a high degree of structural similarity. For 4-Methylindan-5-ol, a list of potential cross-reactants would include:

  • Positional Isomers: Such as 5-Methylindan-4-ol, where the hydroxyl and methyl groups are in different positions.[9]

  • Parent Structures: Molecules that form the core structure, like Indane or 5-Indanol.

  • Analogs with Missing or Different Functional Groups: For instance, 4-Methylindan (lacking the hydroxyl group).[10][11]

  • Synthetic Precursors and Impurities: Compounds used or generated during the synthesis of 4-Methylindan-5-ol.[12]

A thorough evaluation of assay specificity, as recommended by regulatory bodies like the FDA, is a critical component of method validation.[13][14][15]

Experimental Design for Specificity Assessment

The evaluation of assay specificity is a systematic process designed to quantify the degree of interference from structurally related molecules. The workflow involves generating a standard curve for the primary analyte (4-Methylindan-5-ol) and then running dose-response curves for each potential cross-reactant. The relative potency of each compound is then calculated to determine its percentage of cross-reactivity.

Below is a diagram outlining the logical workflow for this experimental procedure.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Binding Assay cluster_analysis Phase 3: Data Acquisition & Analysis prep_standards Prepare Serial Dilutions (Analyte & Potential Cross-Reactants) add_reagents Add Standards/Cross-Reactants and Specific Primary Antibody prep_standards->add_reagents coat_plate Coat Microplate with 4-Methylindan-5-ol-Carrier Conjugate block_plate Block Non-Specific Binding Sites coat_plate->block_plate block_plate->add_reagents incubate_primary Incubate for Competitive Binding add_reagents->incubate_primary wash_1 Wash to Remove Unbound Antibody incubate_primary->wash_1 add_secondary Add Enzyme-Labeled Secondary Antibody wash_1->add_secondary incubate_secondary Incubate to Bind Primary Antibody add_secondary->incubate_secondary wash_2 Wash to Remove Unbound Secondary incubate_secondary->wash_2 add_substrate Add Chromogenic Substrate wash_2->add_substrate develop_color Incubate for Color Development add_substrate->develop_color read_plate Read Absorbance (e.g., at 450 nm) develop_color->read_plate calc_ic50 Calculate IC50 for Each Compound read_plate->calc_ic50 calc_cross_react Calculate Percent Cross-Reactivity calc_ic50->calc_cross_react

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Safety & Regulatory Compliance

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